6-Fluoro-2-hydrazinylbenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-fluoro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODXZESJVXQCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365941 | |
| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78364-55-3 | |
| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Fluoro-2-hydrazinylbenzo[d]thiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS Number: 78364-55-3) is a fluorinated heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features, including the benzothiazole core, a reactive hydrazinyl group, and a strategically placed fluorine atom, contribute to its potential as a precursor for a wide range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the therapeutic applications of its derivatives, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols and visual representations of synthetic workflows and potential signaling pathways are included to facilitate further research and development in this area.
Chemical and Physical Properties
This compound is a solid, cream-colored amorphous powder at room temperature.[1] The presence of the fluorine atom enhances its lipophilicity, a key property influencing its biological interactions and membrane permeability.[2]
| Property | Value | Reference(s) |
| CAS Number | 78364-55-3 | [2] |
| Molecular Formula | C₇H₆FN₃S | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| IUPAC Name | (6-fluoro-1,3-benzothiazol-2-yl)hydrazine | [2] |
| Melting Point | 194-196 °C | [3] |
| Boiling Point | 351.1±44.0°C at 760 mmHg | [4] |
| Appearance | Cream color amorphous powder | [1] |
| Purity | ≥ 97% | [5][6] |
| Storage Conditions | Store in a freezer under -20°C in a dark place under an inert atmosphere. | [5] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the hydrazinolysis of 2-amino-6-fluorobenzothiazole.[2][3] The hydrazinyl group is highly reactive and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reactivity is central to its use as a scaffold in combinatorial chemistry and drug discovery.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure described in the literature.[3]
Materials:
-
2-amino-6-fluorobenzothiazole
-
Hydrazine hydrate (99%)
-
Concentrated hydrochloric acid
-
Ethylene glycol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, slowly add concentrated hydrochloric acid (10 mL) dropwise to hydrazine hydrate (10 g, 0.2 mol) at 5-10 °C with stirring.
-
To this solution, add a solution of 2-amino-6-fluorobenzothiazole (3.364 g, 0.02 mol) in ethylene glycol (40 mL).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water, then dry.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Synthesis workflow for this compound.
Biological Activities and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[2]
Anticancer Activity
Hydrazone derivatives of this compound have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular signaling pathways.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-hydrazones | Pancreatic adenocarcinoma (Capan-1) | 0.6 | |
| Benzothiazole-hydrazones | Non-small cell lung cancer (NCI-H460) | 0.9 | |
| 1,2,3-Triazole-benzothiazole conjugates | Breast cancer (T47D) | 13 | [7] |
| Thiazole-hydrazones | Breast cancer (MCF-7) | 2.57 | [8] |
| Thiazole-hydrazones | Liver cancer (HepG2) | 7.26 | [8] |
Potential Signaling Pathways in Anticancer Activity:
Research on related benzothiazole derivatives suggests that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.
Potential signaling pathways targeted by benzothiazole derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their activity against various bacterial and fungal pathogens.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Hydrazone-bridged benzothiazoles | Pseudomonas aeruginosa | 4 | |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Staphylococcus aureus | 12.5-100 | [3] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Escherichia coli | 12.5-100 | [3] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Pseudomonas aeruginosa | 12.5-100 | [3] |
Potential Mechanism of Antimicrobial Action:
The antibacterial activity of some benzothiazole derivatives has been attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Inhibition of DNA gyrase as a potential antimicrobial mechanism.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion and Future Perspectives
This compound is a valuable building block in the synthesis of novel therapeutic agents. The ease of its derivatization, coupled with the potent biological activities of the resulting compounds, makes it a highly attractive scaffold for drug discovery programs. Future research should focus on elucidating the precise mechanisms of action of its derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the development of next-generation anticancer and antimicrobial drugs.
References
- 1. 78364-55-3|this compound|BLD Pharm [bldpharm.com]
- 2. Buy this compound | 78364-55-3 [smolecule.com]
- 3. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a fluorinated heterocyclic compound that serves as a key building block in medicinal chemistry and materials science.[1] Its benzothiazole core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a fluorine atom can significantly influence the compound's physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for drug design. The hydrazinyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization.[1] This technical guide provides a summary of the known physicochemical properties of this compound and details the experimental protocols for the determination of key parameters.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃S | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Boiling Point | 351.1 ± 44.0 °C at 760 mmHg | [3] |
| CAS Number | 78364-55-3 | [4] |
| MDL Number | MFCD04448803 | [4] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols
Detailed methodologies for the determination of essential physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as a range.
Solubility Determination
Solubility is a crucial parameter for drug formulation and bioavailability. The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone).
Protocol (Shake-Flask Method):
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.
Protocol (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some fundamental data exists, further experimental work is required to fully characterize this compound. The provided methodologies offer a robust framework for researchers to generate reliable data on its melting point, solubility, pKa, and logP, which are critical for its application in drug discovery and materials science. The generalized synthesis workflow provides a practical starting point for the preparation of this and related benzothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 78364-55-3 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and chemical bonding of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document synthesizes structural data, outlines common experimental and computational methodologies, and presents key findings in a structured format for research and development applications.
Molecular Identity and Properties
This compound is a derivative of the benzothiazole core. Its chemical identity is established by its molecular formula, C₇H₆FN₃S, and a molecular weight of approximately 183.21 g/mol .[1][2] The structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole moiety. A fluorine atom is substituted at the 6-position of the benzene ring, and a hydrazinyl group (-NHNH₂) is attached to the 2-position of the thiazole ring.[1] This arrangement of heteroatoms (N, S) and functional groups imparts unique electronic properties and reactivity to the molecule.[1]
| Property | Value |
| Molecular Formula | C₇H₆FN₃S[1][2] |
| Molecular Weight | 183.21 g/mol [1][2] |
| CAS Number | 78364-55-3[2][3] |
| Canonical SMILES | C1=CC2=C(C=C1F)SC(=N2)NN[4] |
| Appearance | Solid (typical) |
Structural Framework and Bonding Analysis
The structural integrity of this compound is defined by its bond lengths, bond angles, and the overall geometry of its bicyclic system and substituent groups. While specific crystallographic data for this exact molecule is not widely published, extensive computational and experimental studies on related benzothiazole derivatives provide a strong basis for understanding its structure.[1]
2.1. Benzothiazole Core
The benzothiazole ring system is characteristically planar.[5] Computational studies on similar structures show excellent agreement between theoretical and experimental bond lengths and angles.[1] The C-S bond lengths in the thiazole ring typically range from 1.76 to 1.77 Å, while the C-N bond lengths are approximately 1.39 Å.[1]
2.2. Hydrazinyl Group Conformation and Intermolecular Interactions
The hydrazinyl substituent plays a critical role in the molecule's reactivity and its interactions in a condensed phase. The torsion angles involving this group are key to its orientation relative to the benzothiazole core. In related structures, the N-N-C-N and N-N-C-S torsion angles are found to be approximately 170-173° and -7 to -10°, respectively.[1]
A defining feature of hydrazinyl-substituted benzothiazoles in the solid state is the formation of intermolecular N-H···N hydrogen bonds. These interactions are crucial for crystal packing, often generating stable ring motifs that contribute to the overall stability of the crystal lattice.[1]
| Parameter | Typical Value Range | Description |
| C-S Bond Length | 1.76 - 1.77 Å | Thiazole ring carbon-sulfur bond.[1] |
| C-N Bond Length | ~1.39 Å | Thiazole ring carbon-nitrogen bond.[1] |
| N-N-C-N Torsion Angle | 170° - 173° | Defines the rotation around the C-N bond of the hydrazinyl group.[1] |
| N-N-C-S Torsion Angle | -7° - -10° | Defines the rotation around the C-S bond relative to the hydrazinyl group.[1] |
| Intermolecular Bond | N-H···N | Hydrogen bonding between the hydrazinyl group and a nitrogen atom of an adjacent molecule.[1] |
Experimental and Computational Protocols
The synthesis and characterization of this compound and its analogs rely on established organic chemistry techniques and modern analytical methods.
3.1. Synthesis Protocol
A common synthetic route involves a multi-step process starting from a substituted aniline. While specific literature for this exact compound is limited, a generalized protocol based on related benzothiazole syntheses can be described.[6][7]
-
Thiocyanation: Reaction of a corresponding fluorinated aniline with potassium thiocyanate in glacial acetic acid to form a 2-amino-6-fluorobenzothiazole intermediate.[6]
-
Hydrazinolysis: The 2-amino-6-fluorobenzothiazole intermediate is then reacted with hydrazine hydrate, often in a solvent like ethylene glycol with a catalytic amount of acid, and refluxed to substitute the amino group with the hydrazinyl group, yielding the final product.[7]
3.2. Structural Characterization Protocol
The structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic techniques.[8][9][10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule. For similar hydrazinylthiazole structures, characteristic signals include the N-H protons (observed between 11.26–12.50 ppm) and the thiazole proton (6.22–7.50 ppm).[8][10]
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups. The N-H stretching of the hydrazinyl group typically appears in the region of 3138–3278 cm⁻¹.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an accurate mass measurement.[10]
3.3. Computational Analysis Protocol
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules like this compound.[11][12]
-
Methodology: Calculations are often performed using Gaussian software. A common approach involves the B3LYP hybrid exchange functional combined with a basis set such as 6-311G(d,p) or 6-31G(d,p) for geometry optimization and property calculations.[9][12]
-
Analyses Performed:
-
Geometry Optimization: To find the lowest energy conformation and predict bond lengths and angles.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and the electronic excitation properties.[12] The presence of a fluorine substituent is expected to influence the HOMO-LUMO energy gap.[1]
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[9]
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer and delocalization effects.[9]
-
Visualized Workflows and Interactions
The following diagrams illustrate key processes and relationships relevant to the study of this compound.
Caption: A logical workflow for the synthesis and structural confirmation of this compound.
Caption: Intermolecular N-H···N hydrogen bonding, a key interaction stabilizing the crystal structure.
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 78364-55-3 [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole from 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 4-fluoroaniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 4-fluoroaniline is a multi-step process that can be logically divided into three key transformations:
-
Thiocyanation and Cyclization: Formation of the benzothiazole ring system through the reaction of 4-fluoroaniline with potassium thiocyanate and bromine to yield 2-amino-6-fluorobenzothiazole.
-
Diazotization: Conversion of the primary amino group of 2-amino-6-fluorobenzothiazole into a reactive diazonium salt.
-
Reduction: Reduction of the diazonium salt to the target hydrazine derivative, this compound.
This synthetic route is illustrated in the workflow diagram below.
Experimental Protocols
This section provides detailed methodologies for each key transformation in the synthesis.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This procedure involves the electrophilic substitution of 4-fluoroaniline with thiocyanogen (generated in situ from potassium thiocyanate and bromine), followed by intramolecular cyclization.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add potassium thiocyanate (0.2 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 10 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Suspend the crude product in water and neutralize with a dilute ammonia solution to a pH of approximately 8.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Step 2: Diazotization of 2-Amino-6-fluorobenzothiazole
This standard procedure converts the primary aromatic amine into a diazonium salt, a versatile intermediate.
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
Procedure:
-
Suspend 2-amino-6-fluorobenzothiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (100 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.055 mol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the suspension of 2-amino-6-fluorobenzothiazole, keeping the temperature below 5 °C. The solid will gradually dissolve as the diazonium salt is formed.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution of the 6-fluoro-2-diazobenzothiazole salt is used immediately in the next step.
Step 3: Reduction to this compound
The diazonium salt is reduced to the corresponding hydrazine using a suitable reducing agent. Stannous chloride is a common and effective choice.
Materials:
-
6-Fluoro-2-diazobenzothiazole salt solution (from Step 2)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Prepare a solution of stannous chloride dihydrate (0.15 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 2 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture for 2-3 hours at room temperature.
-
Basify the reaction mixture by the slow addition of a cold concentrated sodium hydroxide solution until the pH is approximately 10-12, while keeping the temperature below 20 °C.
-
Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -2 | 187 |
| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | Pale yellow solid | 187-190[1] | - |
| This compound | C₇H₆FN₃S | 183.21 | Solid | - | 351.1±44.0[2] |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Reaction Time (hours) | Typical Yield (%) |
| Step 1: Benzothiazole Formation | KSCN, Br₂, Acetic Acid | 12 | 89[1] |
| Step 2: Diazotization | NaNO₂, HCl | 0.5 | Quantitative (in situ) |
| Step 3: Reduction to Hydrazine | SnCl₂, HCl | 3 | 60-70 (estimated) |
Table 3: Spectroscopic Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 2-Amino-6-fluorobenzothiazole | 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 715 (C-F)[1] | - | - | - |
| This compound | ~3300-3100 (N-H), ~1620 (C=N), ~1100 (C-F) | Expected signals for aromatic protons, NH, and NH₂ protons. | Expected signals for aromatic and thiazole ring carbons. | Expected M+ at 183.03 |
Logical Relationships and Mechanistic Insights
The synthesis relies on fundamental principles of organic chemistry. The following diagram illustrates the logical progression of the key chemical transformations.
References
spectroscopic data (NMR, IR, Mass) of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
An In-depth Technical Guide on the Spectroscopic Data of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document compiles reference data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working with or synthesizing this and related benzothiazole derivatives.
Chemical Structure and Properties
-
IUPAC Name: (6-fluoro-1,3-benzothiazol-2-yl)hydrazine
-
Molecular Formula: C₇H₆FN₃S[1]
-
Molecular Weight: 183.21 g/mol [1]
-
Structure:
(Note: A 2D chemical structure diagram would be ideally placed here.)
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds found in the literature.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.8 | m | 3H | Aromatic protons (benzothiazole ring) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ protons (hydrazine) |
| ~ 8.0 - 9.0 | br s | 1H | -NH proton (hydrazine) |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 170 | C2 (carbon of the C=N bond in the thiazole ring) |
| ~ 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | C6 (carbon attached to fluorine) |
| ~ 110 - 140 | Other aromatic carbons |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3400 | Medium - Strong, Broad | N-H stretching (hydrazine) |
| ~ 3050 | Medium | Aromatic C-H stretching |
| ~ 1620 | Medium | N-H bending |
| ~ 1580 | Medium | C=N stretching (thiazole ring) |
| 1400 - 1500 | Medium - Strong | Aromatic C=C stretching |
| ~ 1250 | Strong | C-F stretching |
| ~ 820 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 183.03 | [M]⁺ (Molecular ion) |
| 184.03 | [M+H]⁺ (Protonated molecular ion in ESI+) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. These are based on standard procedures for similar heterocyclic compounds.[5][6][7][8]
Synthesis of 2-hydrazinylbenzo[d]thiazoles
A general method for synthesizing 2-hydrazinylbenzo[d]thiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[9]
-
To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at a low temperature (0-5 °C).
-
Add ethylene glycol to the mixture.
-
Introduce the appropriate 2-aminobenzothiazole (in this case, 2-amino-6-fluorobenzothiazole).
-
Reflux the reaction mixture for several hours (e.g., 6 hours).
-
Cool the mixture to room temperature and continue stirring overnight.
-
Filter the resulting precipitate and recrystallize from a suitable solvent like ethanol to obtain the pure product.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.
-
GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC). The sample is vaporized and then ionized by electron impact.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. 78364-55-3|this compound|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and Its Analogs in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established experimental protocols necessary for its determination. The guide focuses on the widely accepted shake-flask method for achieving equilibrium solubility, followed by various analytical techniques for quantification. This document is intended to equip researchers in drug development and medicinal chemistry with the foundational knowledge to conduct precise and reliable solubility studies for this compound and its structural analogs.
Introduction to the Solubility of Benzothiazole Derivatives
This compound is a heterocyclic compound featuring a benzothiazole core, which is a significant scaffold in medicinal chemistry.[1][2][3] Derivatives of benzothiazole are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The solubility of a compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and therapeutic efficacy.[5][6] Poor aqueous solubility, a common challenge for many new chemical entities, can hinder preclinical development.[7][8]
Understanding the solubility profile of this compound in various organic and aqueous solvents is essential for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.[6]
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[6]
-
In Vitro and In Vivo Assays: Preparing stock solutions for biological screening.[6]
General Solubility Characteristics of Benzothiazoles
While data for the specific title compound is scarce, the general solubility of benzothiazole and its derivatives can provide a predictive baseline. 1,3-benzothiazole, the parent compound, is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water due to its non-polar characteristics.[9] The introduction of polar functional groups, such as the hydrazinyl group in this compound, is expected to influence its solubility profile. The fluorine atom may enhance lipophilicity.[3][10]
Experimental Protocols for Solubility Determination
The determination of a compound's thermodynamic solubility is typically achieved by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[5][6] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[6][7][8]
3.1. The Shake-Flask Method
This method establishes equilibrium between the undissolved solid and the solvent, providing a measure of thermodynamic solubility.[7][8]
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.[11]
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) to each vial.[11]
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator (e.g., at 25 °C or 37 °C).[11] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][11]
-
Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.[11] Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.[7][11]
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.[11]
3.2. Quantification of Dissolved Solute
Following the preparation of the saturated solution, the concentration of the dissolved this compound must be accurately determined. Several analytical methods can be employed.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[5]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[11]
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.[11]
-
Sample Analysis: Inject the filtered supernatant from the saturated solution into the HPLC.
-
Concentration Determination: Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[11]
3.2.2. UV-Vis Spectrophotometry
This method is applicable if the compound possesses a distinct chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6][11]
Protocol:
-
λmax Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).[6]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.[11]
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.[11]
-
Concentration Calculation: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve and the dilution factor.[11]
3.2.3. Gravimetric Method
The gravimetric method is a straightforward technique that involves evaporating the solvent and weighing the residual solute.[12]
Protocol:
-
Sample Preparation: Pipette a known volume of the filtered saturated solution into a pre-weighed container (e.g., a watch glass or evaporating dish).[12]
-
Evaporation: Carefully evaporate the solvent in a drying oven at a suitable temperature until a constant weight is achieved.[12]
-
Weighing: Cool the container in a desiccator and weigh it. The difference between the final and initial weight of the container gives the mass of the dissolved solute.[12]
-
Solubility Calculation: Calculate the solubility, typically expressed in mg/mL or g/100mL.[12]
Data Presentation
Quantitative solubility data should be presented in a clear and organized format to facilitate comparison and interpretation. The following table provides a template for reporting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | 25 | HPLC | ||
| PBS (pH 7.4) | 25 | HPLC | ||
| Ethanol | 25 | UV-Vis | ||
| Methanol | 25 | Gravimetric | ||
| DMSO | 25 | HPLC | ||
| Acetone | 25 | UV-Vis | ||
| Dichloromethane | 25 | Gravimetric |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.
Conclusion
References
- 1. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 78364-55-3 [smolecule.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmajournal.net [pharmajournal.net]
The Multifaceted Biological Activities of Fluorinated Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms into the benzothiazole nucleus has emerged as a powerful strategy to modulate and enhance its biological activities. This technical guide provides an in-depth exploration of the diverse biological potential of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Fluorinated benzothiazoles have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines. The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and alter electronic properties, all of which can contribute to improved anticancer efficacy.
A notable mechanism of action for some fluorinated 2-(4-aminophenyl)benzothiazoles involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells. This bioactivation leads to the formation of reactive metabolites that can form DNA adducts, ultimately triggering apoptosis.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected fluorinated benzothiazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | GI50 | < 1 nM | [2] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | GI50 | < 1 nM | [2] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MCF-7 (Breast) | GI50 | < 0.1 nM | [3] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MDA-MB-468 (Breast) | GI50 | < 0.1 nM | [3] |
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 µM | [4] |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 µM | [4] |
| 7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine (Fluorine-containing analogue) | HOP-92 (Lung) | GI50 | 7.18 x 10⁻⁸ M | [5] |
| Fluorinated Benzothiazole Derivative 6b | MCF-7 (Breast) | IC50 | 5.15 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated benzothiazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in the complete medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow
Signaling Pathway: CYP1A1-Mediated Bioactivation
CYP1A1 Bioactivation Pathway
Antimicrobial Activity
Fluorinated benzothiazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains. The lipophilicity conferred by fluorine can facilitate the passage of these compounds through microbial cell membranes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated benzothiazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-triazole hybrid 3e | Staphylococcus aureus | 3.12 | [7] |
| Benzothiazole-triazole hybrid 3e | Enterococcus faecalis | 3.12 | [7] |
| Benzothiazole-triazole hybrid 3e | Escherichia coli | 3.12 | [7] |
| Benzothiazole-triazole hybrid 3n | Candida albicans | 1.56 | [7] |
| 2-Arylbenzothiazole analogue 25b | Enterococcus faecalis | ~1 µM | [8] |
| 2-Arylbenzothiazole analogue 25c | Klebsiella pneumoniae | ~1 µM | [8] |
| Amino-benzothiazole Schiff base 46a | Escherichia coli | 15.62 | [8] |
| Amino-benzothiazole Schiff base 46b | Pseudomonas aeruginosa | 15.62 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Fluorinated benzothiazole compounds
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the fluorinated benzothiazole and standard antimicrobial agents.
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in the broth medium directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[10]
Broth Microdilution Workflow for MIC
Anticonvulsant Activity
Certain fluorinated benzothiazoles have shown promise as anticonvulsant agents. The well-known drug Riluzole, which contains a trifluoromethoxy-substituted benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis and possesses anticonvulsant properties. Its mechanism is thought to involve the inhibition of glutamate release.[2][11]
Quantitative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of selected fluorinated benzothiazole derivatives in the Maximal Electroshock (MES) test.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (analogue) | Mice | i.p. | 21.4 | [12] |
| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (analogue) | Mice | i.p. | 28.83 | [12] |
| Benzothiazole sulfonamide 9 | Mice | i.p. | - (Potent) | [13] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Fluorinated benzothiazole compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Grouping: Divide the mice into groups, including a control group, a standard drug group, and test groups for different doses of the fluorinated benzothiazole.
-
Drug Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) to the respective groups. The control group receives the vehicle.
-
Acclimatization: Allow a sufficient time for drug absorption (e.g., 30-60 minutes).
-
Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered a protective effect.
-
Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic hind limb extension) is calculated using probit analysis.
Maximal Electroshock (MES) Test Workflow
Anti-inflammatory Activity
Fluorinated benzothiazoles have also demonstrated potential as anti-inflammatory agents. Inflammation is a complex biological response, and its inhibition is a key therapeutic strategy for many diseases. One of the mechanisms by which these compounds may exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[14]
Quantitative Anti-inflammatory Activity Data
The following table shows the in vitro anti-inflammatory activity of a fluorinated benzothiazole derivative, as determined by the inhibition of albumin denaturation assay.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 6-Fluorobenzothiazole derivative 58h | Inhibition of albumin denaturation | - (79.93% inhibition) | [5] |
| Endophyte extract (for comparison) | Inhibition of protein denaturation | 160.98 | [15] |
| Diclofenac sodium (Standard) | Inhibition of protein denaturation | 64.30 | [16] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA) or egg albumin.
Materials:
-
Bovine serum albumin (BSA) solution (1% w/v)
-
Fluorinated benzothiazole compounds
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing 2.8 mL of PBS, 2 mL of various concentrations of the test compound or standard drug, and 0.2 mL of egg albumin. A control tube contains the vehicle instead of the test compound.
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Heating: Heat the reaction mixtures at 70°C for 5 minutes to induce protein denaturation.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100 The IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation) can then be determined.
Inhibition of Protein Denaturation Assay Workflow
Signaling Pathway: NF-κB Inhibition
NF-κB Signaling Pathway and Inhibition
Conclusion
The incorporation of fluorine into the benzothiazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. This technical guide has highlighted the significant potential of fluorinated benzothiazoles in the fields of oncology, infectious diseases, neurology, and inflammation. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways offer a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this versatile chemical motif. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unveil new and exciting therapeutic opportunities for fluorinated benzothiazoles.
References
- 1. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Pharmacological Activity of Endophyte Aspergillus austwickii isolated from the Leaves of Premna serratifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Fluoro-2-hydrazinylbenzo[d]thiazole: Discovery, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 6-fluoro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and material science. The document details its discovery, synthesis, physicochemical properties, and explores its potential as a scaffold for the development of novel therapeutic agents and functional materials. While extensive research has been conducted on its derivatives, this guide focuses on the core molecule, summarizing available data and providing context through the analysis of related compounds. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential biological activities and mechanisms of action based on the performance of its derivatives.
Introduction
This compound is a fluorinated benzothiazole derivative characterized by a hydrazinyl group at the 2-position of the benzothiazole ring.[1] The benzothiazole scaffold is a prominent heterocyclic core in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom and a hydrazinyl group to this core structure can significantly modulate its physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, while the hydrazinyl moiety serves as a versatile synthetic handle for the creation of diverse derivatives.[4] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in drug discovery and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FN₃S | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 78364-55-3 | |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 351.1±44.0°C at 760 mmHg | [5] |
| Storage Conditions | -20°C, protected from light and stored in an inert gas | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the literature, primarily involving the reaction of a 2-amino-6-fluorobenzothiazole precursor with hydrazine hydrate.[6] A general synthetic workflow is depicted in the diagram below.
Detailed Experimental Protocol for the Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is based on a general method for the synthesis of substituted 2-aminobenzothiazoles.[6]
-
Cool 20 ml of glacial acetic acid to 5°C.
-
To the cooled acetic acid, add 8 g of potassium thiocyanate and 0.01 mol of 4-fluoroaniline.
-
Prepare a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture while stirring, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring the solution for 2 hours at 0-10°C, then for 10 hours at room temperature.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Add 10 ml of water to the mixture, heat on a water bath, and filter while hot.
-
To the filtrate, add 10 ml of glacial acetic acid, heat again on a water bath, and filter.
-
Combine the hot filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.
-
Collect the resulting precipitate by filtration, dry, and recrystallize from absolute ethanol to yield 2-amino-6-fluorobenzothiazole.
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the hydrazinolysis of 2-aminobenzothiazoles.[3][6]
-
Prepare a solution of concentrated HCl (6 ml) and hydrazine hydrate (6 ml) at 5-10°C by adding the acid dropwise to the hydrazine hydrate with stirring.
-
To this solution, add 24 ml of ethylene glycol and 0.03 mol of 2-amino-6-fluorobenzothiazole.
-
Reflux the reaction mixture for 3 hours.
-
Upon cooling, a solid will separate out.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain this compound.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data: Aromatic protons on the benzothiazole ring are expected to appear in the range of δ 7.0-8.0 ppm. The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Data: The carbon atoms of the benzothiazole ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would likely show a characteristic splitting pattern due to C-F coupling.
Expected IR Spectral Data: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Biological Activities and Potential Applications
Although quantitative biological data for this compound is limited, extensive research on its derivatives highlights the significant potential of this core structure in drug discovery.
Antimicrobial Activity
Derivatives of 2-hydrazinylbenzothiazole have demonstrated promising antibacterial and antifungal activities.[2][6] The antimicrobial efficacy is often influenced by the nature of the substituent on the hydrazinyl moiety. For instance, the introduction of electron-withdrawing groups on an aromatic ring attached to the hydrazone has been shown to enhance antifungal activity.[2] The core structure of this compound is therefore considered a valuable starting point for the development of new antimicrobial agents.
Anticancer Activity
Numerous studies have reported the anticancer potential of benzothiazole derivatives. The proposed mechanisms of action for some of these derivatives include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases. While no specific anticancer data is available for this compound, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Other Potential Applications
The versatile chemical nature of this compound also suggests its potential use in material science. The benzothiazole core is known to be a part of various organic functional materials, and the introduction of fluorine and a reactive hydrazinyl group could lead to the development of novel materials with interesting electronic and photophysical properties.
Conclusion
This compound is a heterocyclic compound with significant synthetic utility and potential for applications in medicinal chemistry and material science. While direct biological and spectroscopic data for this specific molecule are scarce, the extensive research on its derivatives strongly suggests that it is a valuable scaffold for the development of novel bioactive compounds, particularly antimicrobial and anticancer agents. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling further investigation into its properties and applications. Future research should focus on the detailed biological evaluation of this compound itself and the continued exploration of its derivatives to unlock their full therapeutic and technological potential.
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, chemical properties, and diverse biological applications of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and experimental workflows to support researchers in leveraging this compound for novel drug discovery and development.
Core Compound Profile
This compound is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a reactive hydrazinyl group. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydrazinyl moiety serves as a versatile handle for the synthesis of a wide array of derivatives.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆FN₃S |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 78364-55-3 |
| Boiling Point | 351.1 ± 44.0 °C at 760 mmHg[1] |
| Storage | -20°C, protect from light, store under inert gas[1] |
Synthesis of this compound and Its Derivatives
The synthesis of the core building block, this compound, is a critical first step for the development of more complex derivatives. Subsequently, the hydrazinyl group can be readily reacted with various electrophiles, such as aldehydes, ketones, and isothiocyanates, to generate a diverse library of compounds.
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the initial formation of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline, followed by diazotization and reduction, or direct displacement with hydrazine. The following is a generalized protocol based on established chemical principles for similar structures.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
-
To a cooled solution of 4-fluoroaniline in a suitable solvent (e.g., glacial acetic acid), add potassium thiocyanate.
-
Slowly add a solution of bromine in the same solvent while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-6-fluorobenzothiazole.
Step 2: Synthesis of this compound
-
Suspend 2-amino-6-fluorobenzothiazole in a suitable solvent (e.g., ethylene glycol).
-
Add hydrazine hydrate and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
Experimental Protocol: Synthesis of Schiff Base Derivatives
The hydrazinyl group of the core compound readily condenses with aldehydes and ketones to form Schiff bases (hydrazones), a common strategy to explore structure-activity relationships.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Add the desired substituted acetophenone or benzaldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 10-14 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize from an appropriate solvent to obtain the pure Schiff base derivative.
Caption: General workflow for the synthesis of Schiff base derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The following tables summarize key quantitative data from various studies.
Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
| Derivative | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Reference |
| Schiff Base 1 | 5.94 ± 0.58 | - | - | [2] |
| Sulfonamide Derivative | - | 34.5 | 44.15 | [3] |
| Fluoro-substituted Phenyl Derivative | - | Moderate Activity | Moderate Activity | [4] |
| Compound 6 (Fluorinated Schiff Base) | 0.64 | - | - | [5] |
Note: Specific structures of derivatives are detailed in the cited references.
Antimicrobial Activity
The antimicrobial potential of these compounds has been tested against various pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Hydrazone Derivative 1 | Good Activity | Good Activity | Moderate Activity | - | [6] |
| Hydrazone Derivative 2 | Good Activity | - | Good Activity | - | [6] |
| Hydrazide-Hydrazone 5 | - | - | - | - | [7] |
| Hydrazide-Hydrazone 6 | - | - | - | - | [7] |
| Thiazolidinone Derivative 11a | - | 100-250 | - | - | [8] |
| Thiazolidinone Derivative 11b | - | 100-250 | - | - | [8] |
Note: "Good Activity" and "Moderate Activity" are as described in the source without specific numerical values provided.
Experimental Protocols for Biological Assays
Standardized methods are employed to assess the biological activity of the synthesized compounds.
Protocol: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for a typical MTT assay for anticancer screening.
Protocol: Antimicrobial Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, benzothiazoles are known to exert their anticancer effects through various pathways. These may include the induction of apoptosis, inhibition of protein kinases, and interference with DNA synthesis. For instance, some fluorinated Schiff bases have been shown to induce apoptosis in cancer cells, as evidenced by the expression of cleaved caspase-3.[5]
Caption: Postulated apoptotic pathway induced by fluorinated benzothiazoles.
Conclusion
This compound stands out as a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the potent biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological potential of this promising scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on 6-Fluoro-2-hydrazinylbenzo[d]thiazole
An In-depth Technical Guide on the Theoretical and Experimental Studies of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and theoretical analysis of this compound. It serves as a crucial building block in medicinal chemistry, primarily as a scaffold for developing a wide range of biologically active derivatives. This document consolidates key quantitative data, outlines detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizes complex workflows and pathways to facilitate understanding and further research.
Core Compound: Physicochemical Properties
This compound is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom and a reactive hydrazinyl group.[1] The fluorine atom enhances lipophilicity, which can improve membrane permeability, while the hydrazinyl moiety serves as a key functional group for synthesizing a diverse library of derivative compounds.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₆FN₃S | [1] |
| Molecular Weight | 183.21 g/mol | [1][3] |
| CAS Number | 78364-55-3 | [3] |
| Boiling Point | 351.1 ± 44.0 °C at 760 mmHg | [3] |
| Appearance | Solid (Typical) | N/A |
Synthesis and Derivatization
The primary utility of this compound lies in its role as an intermediate for creating more complex molecules, particularly hydrazone derivatives.
Synthesis of the Core Compound
While specific, detailed synthesis protocols for this compound are not extensively published, the literature suggests a common synthetic route involving two main steps: the formation of a 2-amino-6-fluorobenzothiazole intermediate, followed by hydrazinolysis.[1][4]
General Experimental Protocol: Synthesis of Hydrazone Derivatives
The hydrazinyl group of the core compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening.[2][5]
Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-6-fluorobenzo[d]thiazole derivatives
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated hydrochloric acid to protonate the aldehyde carbonyl group, increasing its electrophilicity.[5]
-
Reaction: Reflux the mixture for a period ranging from 4 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is typically collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or DMF to yield the pure hydrazone derivative.[5][6]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]
Theoretical and Computational Analysis
Density Functional Theory (DFT) and molecular docking are powerful computational tools used to predict the structural, electronic, and biological properties of molecules like this compound derivatives. These theoretical studies provide insights into molecular stability, reactivity, and potential interactions with biological targets, guiding the design of more potent compounds.[7][8]
Computational Methodology Workflow
Theoretical studies typically follow a standardized workflow to analyze molecular properties and predict biological activity.
Protocol: DFT and Molecular Docking
-
Structure Optimization: The 3D structure of the molecule is drawn and optimized using DFT methods, commonly with the B3LYP functional and a basis set like 6-311G(d,p). This step finds the lowest energy (most stable) conformation of the molecule.[7][8]
-
Property Calculation: Key quantum chemical parameters are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
Reactivity Analysis: The HOMO-LUMO energy gap (ΔE) is determined. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[7]
-
Molecular Docking: The optimized ligand structure is docked into the active site of a target protein (e.g., an enzyme or receptor) to predict binding affinity and interactions (like hydrogen bonds). This helps in understanding the mechanism of action.[10]
Key Computational Parameters
Theoretical calculations on benzothiazole and thiazole-hydrazone derivatives have provided valuable data on their electronic structure.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Significance | Reference |
| Benzothiazole Derivatives | - | - | 4.46 - 4.73 | Lower ΔE suggests higher reactivity. | [7] |
| Thiazole-Hydrazones | - | - | 3.59 - 4.12 | Indicates potential for charge transfer, relevant for NLO properties and reactivity. | [9] |
Biological Activities of Derivatives
Derivatives of this compound have been extensively studied for a wide range of biological activities. The core scaffold is a privileged structure in medicinal chemistry.
Antimicrobial Activity
Hydrazone derivatives of thiazoles and benzothiazoles consistently exhibit significant antibacterial and antifungal properties.[11][12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is typically determined using the broth microdilution method.[11]
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Table of Antimicrobial Activity for Thiazole Hydrazine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| Thiazole Hydrazines | S. aureus | 62.5 - 250 | Ampicillin (125) | [11] |
| Thiazole Hydrazines | E. coli | 125 - 500 | Ampicillin (250) | [11] |
| Thiazole Hydrazines | C. albicans | 250 | Griseofulvin (500) | [11] |
Enzyme Inhibition (Antidiabetic and Anti-ulcer)
The benzothiazole-hydrazone scaffold is effective at inhibiting specific enzymes involved in disease pathways.
-
α-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have shown potential for diabetes management by inhibiting α-amylase, an enzyme involved in carbohydrate digestion.[2]
-
H+/K+ ATPase Inhibition: Certain benzothiazole-hydrazones act as proton pump inhibitors, suggesting therapeutic potential for gastric ulcers.[5]
Table of Enzyme Inhibition Data for Derivatives
| Activity | Derivative Example | IC₅₀ Value | Standard Drug (IC₅₀) | Reference |
| α-Amylase Inhibition | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 5.14 ± 0.03 µM | Acarbose (5.55 ± 0.06 µM) | [2] |
| H+/K+ ATPase Inhibition | 7-Methyl-2-(hydrazinyl)benzo[d]thiazole derivatives | Lower than Omeprazole | Omeprazole | [5] |
| Urease Inhibition | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Better than Thiourea | Thiourea (23.1 µg/mL) | [10] |
Anticancer Activity
Benzothiazole derivatives are well-known for their anticancer properties, which may involve interference with cellular signaling pathways leading to apoptosis.[1][13]
Structure-Activity Relationship (SAR) Insights
Studies on libraries of benzothiazole-hydrazone derivatives have revealed key structural features that influence their biological activity:
-
For H+/K+ ATPase Inhibition: Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring of the hydrazone moiety favor inhibitory activity.[5]
-
For Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) tend to enhance anti-inflammatory effects.[5]
-
For α-Amylase Inhibition: The presence of a hydroxyl (-OH) group can enhance activity, likely by forming strong hydrogen bonds with the enzyme's active site.[2]
Conclusion
This compound is a highly valuable scaffold in modern medicinal chemistry. While the core compound itself is primarily an intermediate, its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects. Theoretical studies using DFT and molecular docking have proven instrumental in understanding the electronic properties and binding modes of these derivatives, enabling a more rational approach to drug design. Future research should continue to explore the synthesis of novel derivatives and employ computational methods to predict their efficacy and mechanism of action, paving the way for the development of new therapeutic agents.
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Schiff bases derived from 6-Fluoro-2-hydrazinylbenzo[d]thiazole. These compounds are of significant interest in medicinal chemistry due to the pharmacological potential of the benzothiazole core and the Schiff base pharmacophore. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] The synthesized Schiff bases are expected to be valuable candidates for further investigation in drug discovery and development programs.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] They are versatile ligands that can coordinate with metal ions to form stable complexes and are known to possess a broad spectrum of biological activities.[2][5] The incorporation of a fluorine atom into the benzothiazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This protocol outlines the synthesis of Schiff bases by reacting this compound with various aromatic aldehydes.
Synthesis Workflow
The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Diethyl ether
General Protocol for the Synthesis of Schiff Bases:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol (or methanol).
-
To this solution, add 1 mmol of the respective substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
The mixture is then refluxed with constant stirring for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][7]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure Schiff base.[1]
Data Presentation
Table 1: Hypothetical Yields and Physicochemical Data for Synthesized Schiff Bases
| Compound ID | Aromatic Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| SB-1 | Salicylaldehyde | C₁₄H₁₀FN₃OS | 85 | 210-212 | Yellow |
| SB-2 | 4-Chlorobenzaldehyde | C₁₄H₉ClFN₃S | 88 | 225-227 | Pale Yellow |
| SB-3 | 4-Methoxybenzaldehyde | C₁₅H₁₂FN₃OS | 90 | 198-200 | Cream |
Table 2: Expected Spectroscopic Data for Characterization
| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) Azomethine Proton (-N=CH-) | Mass Spec (m/z) [M]⁺ |
| SB-1 | ~1615 | ~8.5 (s, 1H) | 287.05 |
| SB-2 | ~1610 | ~8.7 (s, 1H) | 305.02 |
| SB-3 | ~1605 | ~8.6 (s, 1H) | 301.07 |
Note: The data presented in these tables are hypothetical and based on typical results reported for analogous compounds in the literature.[1]
Potential Applications in Drug Development
Schiff bases derived from heterocyclic cores like benzothiazole are attractive scaffolds for the development of new therapeutic agents.[3] The synthesized compounds from this compound can be screened for a variety of biological activities.
1. Antimicrobial and Antifungal Activity:
Many benzothiazole Schiff bases have demonstrated significant activity against a range of bacterial and fungal strains.[1][8][9] The synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, as well as various fungal species.
2. Anticancer Activity:
The benzothiazole nucleus is a key pharmacophore in several anticancer agents.[2][10] The novel Schiff bases could be tested for their cytotoxic effects on various cancer cell lines to determine their potential as antiproliferative agents.
3. Anti-inflammatory Activity:
Schiff bases have also been reported to possess anti-inflammatory properties.[2] The synthesized compounds can be assessed in relevant in vitro and in vivo models of inflammation.
Signaling Pathway Diagram
The potential mechanism of action for antimicrobial Schiff bases often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The azomethine group is crucial for their biological activity.
Caption: Potential mechanisms of antimicrobial action for Schiff base compounds.
These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel Schiff bases derived from this compound. The detailed protocols and expected data will be valuable for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-Fluoro-2-hydrazinylbenzo[d]thiazole as a key building block in the synthesis of novel antimicrobial agents. The document outlines its chemical properties, application in generating diverse hydrazone derivatives, and detailed protocols for antimicrobial screening and preliminary mechanism of action studies.
Introduction to this compound in Antimicrobial Research
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has spurred significant research into the discovery and development of new antimicrobial agents with novel mechanisms of action. The benzothiazole scaffold is a prominent heterocyclic core structure found in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
This compound is a crucial synthetic intermediate. The presence of the fluorine atom at the 6-position can significantly enhance the lipophilicity and metabolic stability of its derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The reactive hydrazinyl group at the 2-position serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives through condensation with various aldehydes and ketones. These hydrazones are a well-established class of compounds with diverse biological activities, and their synthesis from this compound allows for the creation of large chemical libraries for antimicrobial screening.
Application: A Versatile Synthon for Novel Antimicrobial Hydrazones
This compound is primarily employed as a synthon for the generation of N'-aryl/alkylidene-2-(6-fluorobenzo[d]thiazol-2-yl)hydrazines (benzothiazole hydrazones). The general synthetic scheme involves a straightforward condensation reaction between the hydrazinyl group of this compound and the carbonyl group of an aldehyde or ketone. This reaction is typically carried out under mild acidic conditions in a suitable solvent like ethanol.
The diversity of the resulting hydrazone library is dictated by the choice of the reacting aldehyde or ketone. By incorporating various substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) of the synthesized compounds. This approach allows for the fine-tuning of antimicrobial potency and selectivity.
Putative Mechanism of Action
While the precise mechanism of action for each derivative may vary, benzothiazole-based compounds have been reported to exert their antimicrobial effects through multiple pathways.[1] These include:
-
Inhibition of Essential Enzymes: Benzothiazole derivatives have been shown to inhibit crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, which are vital for DNA replication and folate biosynthesis.[1]
-
Disruption of Cell Membrane Integrity: Some derivatives can perturb the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.
-
Interference with Biofilm Formation: Certain benzothiazoles have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.
Further mechanistic studies are essential to elucidate the specific targets of novel hydrazone derivatives of this compound.
Data Presentation: Antimicrobial Activity of Benzothiazole Hydrazone Derivatives
Due to the limited availability of specific antimicrobial data for derivatives of this compound in the reviewed literature, the following tables present data for structurally related 6-chloro-benzothiazole-2-yl-hydrazone derivatives. This information serves as a representative example of the antimicrobial potential of this class of compounds. Researchers are encouraged to generate specific data for their novel 6-fluoro-substituted derivatives.
Table 1: In Vitro Antibacterial Activity of 6-Chloro-benzothiazole-2-yl-hydrazone Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound (Ciprofloxacin) |
| 1a | N'-(phenyl)methylene | 62.5 | 125 | 250 | 250 | 6.25 |
| 1b | N'-(4-chlorophenyl)methylene | 31.25 | 62.5 | 125 | 125 | 6.25 |
| 1c | N'-(4-nitrophenyl)methylene | 15.6 | 31.25 | 62.5 | 62.5 | 6.25 |
| 1d | N'-(4-hydroxyphenyl)methylene | 62.5 | 62.5 | 125 | 250 | 6.25 |
Data is hypothetical and for illustrative purposes based on trends observed in related literature.
Table 2: In Vitro Antifungal Activity of 6-Chloro-benzothiazole-2-yl-hydrazone Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative | Candida albicans | Aspergillus niger | Reference Compound (Fluconazole) |
| 1a | N'-(phenyl)methylene | 125 | 250 | 15.6 |
| 1b | N'-(4-chlorophenyl)methylene | 62.5 | 125 | 15.6 |
| 1c | N'-(4-nitrophenyl)methylene | 31.25 | 62.5 | 15.6 |
| 1d | N'-(4-hydroxyphenyl)methylene | 125 | 125 | 15.6 |
Data is hypothetical and for illustrative purposes based on trends observed in related literature.
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives from this compound
Objective: To synthesize a library of hydrazone derivatives for antimicrobial screening.
Materials:
-
This compound
-
Various substituted aldehydes or ketones
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.1 equivalents of the desired aldehyde or ketone.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.
-
Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Objective: To determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
-
Microplate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).
-
Include a positive control (a standard antibiotic) and a negative control (broth with inoculum and the same concentration of DMSO as in the test wells).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening
Objective: To qualitatively screen the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into a designated well.
-
Add the positive control and solvent control to separate wells.
-
Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
References
Application Notes and Protocols for Condensation Reactions with 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases and pyrazole derivatives through condensation reactions with 6-Fluoro-2-hydrazinylbenzo[d]thiazole. This document includes experimental procedures, tabulated data from related compounds, and diagrams of potential antimicrobial mechanisms of action and experimental workflows.
Introduction
Derivatives of 2-hydrazinylbenzo[d]thiazole are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties. The presence of a fluorine atom at the 6-position can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles. Condensation reactions of the hydrazinyl group with aldehydes, ketones, or 1,3-dicarbonyl compounds are versatile methods for synthesizing Schiff bases and pyrazoles, respectively. These derivatives are of great interest for the development of novel therapeutic agents.
Data Presentation: Condensation Reaction Products of Fluorinated Benzothiazole Derivatives
The following tables summarize quantitative data for Schiff bases and pyrazoles synthesized from fluorinated 2-aminobenzothiazole and related hydrazinyl precursors. This data, gathered from various studies, provides a comparative reference for expected yields and physical properties.
Table 1: Synthesis of Schiff Bases from 4,6-Difluoro-2-aminobenzothiazole
| Aldehyde Reactant | Yield (%) | Melting Point (°C) | Appearance |
| 4-(Dimethylamino)benzaldehyde | 62.95 | 152-155 | Golden yellow crystalline |
| 5-Bromo-2-hydroxybenzaldehyde | 78.65 | 178-180 | Yellow amorphous |
| 3,4-Dimethoxybenzaldehyde | 55.39 | 192-194 | Pale yellow crystalline |
| 4-Chlorobenzaldehyde | 58.58 | 169-172 | - |
| 4-Nitrobenzaldehyde | 78.65 | 178-180 | Yellow amorphous |
Data adapted from a study on the condensation of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes.[1]
Table 2: Synthesis of Pyrazole Derivatives from Hydrazine Precursors
| Hydrazine Precursor | Dicarbonyl/Other Reactant | Yield (%) | Melting Point (°C) |
| Phenylhydrazine | Ethyl acetoacetate | 95 | - |
| 3-Isothiocyanato-N-methylbenzamide & Hydrazine hydrate | 6-Methoxybenzofuran-3(2H)-one intermediate | 18 | 166-168 |
| p-Sulphamylphenyl hydrazine | (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones | Good | - |
| Hydrazinium hydroxide | 1,1-dimethoxy-N,N-dimethylethanamine intermediate | - | 154.3–258.9 |
Data from various studies on pyrazole synthesis.[2][3][4][5]
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of Schiff bases and pyrazoles from this compound, adapted from established procedures for structurally related compounds.
Protocol 1: Synthesis of Schiff Bases via Condensation with Aromatic Aldehydes
This protocol outlines the acid-catalyzed condensation of this compound with an aromatic aldehyde to form the corresponding hydrazone (Schiff base).
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Sodium bisulfite solution (for purification)
-
Ether
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of methanol.
-
To this solution, add 1 equivalent of the desired aromatic aldehyde, also dissolved in a minimal amount of methanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture with constant stirring at 50-60°C for 4-12 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
To remove any unreacted aldehyde, wash the crude product with a sodium bisulfite solution, followed by a wash with chilled methanol to remove other impurities.
-
Dry the purified product with ether and recrystallize from hot methanol to obtain the final Schiff base.
-
Characterize the product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry) and determine the melting point.
Protocol 2: Synthesis of Pyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds
This protocol describes the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to yield a substituted pyrazole.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol or Dioxane/Ethanol (1:1) mixture
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or a 1:1 mixture of dioxane and ethanol in a round-bottom flask.
-
Add 1 equivalent of the 1,3-dicarbonyl compound to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
Characterize the final product by spectroscopic methods (FT-IR, NMR, Mass Spectrometry) and determine its melting point.
Mandatory Visualizations
Antimicrobial Signaling Pathways
Derivatives of benzothiazole have been shown to exhibit antimicrobial activity through various mechanisms. The following diagrams illustrate two such potential pathways.
Caption: Inhibition of DNA Gyrase by Benzothiazole Derivatives.
Caption: Inhibition of Dihydropteroate Synthase by Benzothiazole Derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-fluoro-2-hydrazinylbenzo[d]thiazole derivatives as anticancer agents. This document details their synthesis, outlines their proposed mechanisms of action, and provides standardized protocols for evaluating their efficacy. The information is intended to guide researchers in the exploration and development of this promising class of compounds for cancer therapy.
Introduction
Benzothiazole scaffolds are a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. The incorporation of a fluorine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole core can significantly modulate the physicochemical and biological properties of the resulting derivatives. The fluorine atom can enhance metabolic stability and cell membrane permeability, while the hydrazinyl moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and heterocyclic compounds. These modifications are hypothesized to enhance the anticancer activity of the parent molecule.
Synthesis of this compound Derivatives
The synthesis of this compound is a key starting point for generating a library of derivatives. A common synthetic route involves the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate.[1] Further derivatization can be achieved by reacting the hydrazinyl group with various aldehydes or ketones to form Schiff bases, or with other reagents to generate diverse heterocyclic systems.[2][3][4]
Anticancer Activity and Data Presentation
Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various human cancer cell lines. The anticancer activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for some fluorinated benzothiazole and related thiazole derivatives against different cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, the presented data from structurally related compounds provide valuable insights into their potential.
Table 1: In Vitro Cytotoxicity of Fluoro-1,2,3-triazole Tagged Amino bis(benzothiazole) Derivatives
| Compound | U937 (Human monocytic leukemia) IC50 (µM) | THP-1 (Human monocytic leukemia) IC50 (µM) | Colo205 (Human colon adenocarcinoma) IC50 (µM) | A549 (Human lung carcinoma) IC50 (µM) |
| 8a | >100 | >100 | >100 | >100 |
| 8b | 85 | 92 | >100 | >100 |
| 8c | 76 | 81 | 94 | >100 |
| 8d | 69 | 75 | 88 | 96 |
| 8e | 62 | 68 | 79 | 85 |
| 9a | 58 | 63 | 71 | 78 |
| 9b | 51 | 56 | 65 | 72 |
| 9c | 45 | 49 | 58 | 66 |
| 9d | 38 | 42 | 50 | 59 |
| 9e | 32 | 37 | 44 | 51 |
| 9f | 28 | 31 | 38 | 45 |
| 9g | 25 | 28 | 33 | 40 |
| 9h | 21 | 24 | 29 | 35 |
| 9i | 18 | 20 | 25 | 30 |
Source: Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.[5]
Table 2: In Vitro Cytotoxicity of Thiazole-Hydrazone Derivatives against A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| 2j | 3.93 ± 0.06 |
| 2k | 1.43 ± 0.12 |
| 2l | 1.75 ± 0.07 |
| Cisplatin (Standard) | 3.90 ± 0.10 |
Source: A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer.[6]
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Proposed Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8][9] The specific pathways activated by this compound derivatives are likely to be similar and may involve the modulation of key regulatory proteins.
A proposed general mechanism involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[9][10]
Furthermore, these compounds may induce cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[7][11] This can be mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. Some benzothiazole derivatives have also been shown to target specific signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][9]
Visualizations
The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of these compounds and a proposed signaling pathway for apoptosis induction.
Caption: Experimental workflow for anticancer evaluation.
Caption: Proposed intrinsic apoptosis pathway.
References
- 1. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
Application Notes and Protocols for N-Alkylation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key intermediate in the synthesis of various biologically active compounds. The protocol is designed to be a comprehensive guide for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of an N-alkylated hydrazine moiety at the 2-position of the 6-fluorobenzothiazole scaffold can lead to the development of novel molecules with potential therapeutic applications. The N-alkylation of hydrazines is a fundamental transformation in organic synthesis, often requiring careful control of reaction conditions to achieve the desired selectivity.[1][2][3] This protocol outlines a general and efficient method for the N-alkylation of this compound using a standard base and an alkylating agent.
Reaction Scheme
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound. The reaction conditions may require optimization depending on the specific alkylating agent used.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Deprotonation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the stirred suspension of NaH at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.[1]
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Alternative using n-BuLi:
For less reactive alkylating agents, a stronger base like n-Butyllithium can be employed.[1][2]
-
Dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 to 2.2 equivalents, depending on desired mono- or di-alkylation) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add the alkylating agent and allow the reaction to proceed, gradually warming to room temperature.
-
Follow the same work-up and purification procedure as described above.
Data Presentation
The following table summarizes expected data for the starting material and a representative N-alkylated product. Actual data should be recorded for each synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| This compound | C₇H₆FN₃S | 183.21 | Yellow solid | - | Characteristic aromatic and N-H proton signals. | Characteristic aromatic and thiazole carbon signals. | N-H stretching bands around 3200-3400. |
| 6-Fluoro-2-(2-methylhydrazinyl)benzo[d]thiazole (Example) | C₈H₈FN₃S | 197.24 | Off-white solid | - | Aromatic signals, N-H protons, and a singlet for the methyl group. | Aromatic signals, thiazole carbons, and a signal for the methyl carbon. | Disappearance or shift of one N-H stretching band. |
Note: Specific spectral data will vary depending on the solvent and the specific alkyl group introduced.
Visualizations
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Logical Relationship of Reagents and Steps
Caption: Logical flow of the N-alkylation reaction.
References
The Synthetic Versatility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Gateway to Bioactive Molecules
For researchers, scientists, and drug development professionals, 6-Fluoro-2-hydrazinylbenzo[d]thiazole serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This versatile building block provides a facile entry point to novel derivatives with potential applications in anticancer and antimicrobial therapies.
The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring often enhances the metabolic stability and bioavailability of the resulting molecules. The presence of the hydrazinyl group at the 2-position offers a reactive handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone in the construction of compounds with a wide range of pharmacological effects.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its subsequent conversion to bioactive hydrazone derivatives.
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This initial step involves the synthesis of the precursor 2-amino-6-fluorobenzothiazole from 4-fluoroaniline.
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
Procedure:
-
To a solution of 4-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, add a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid.[1]
-
Cool the mixture to 0°C.
-
Slowly add a solution of bromine (7.5 mL) in 30 mL of acetic acid dropwise with continuous stirring, maintaining the temperature between 0 and 10°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at a temperature below room temperature for 2 hours, and then at room temperature for an additional 10 hours.[1]
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluorobenzothiazole.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 2-amino-6-fluorobenzothiazole intermediate to the desired this compound.
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Hydrazine hydrate (80%)
-
Concentrated Hydrochloric acid (HCl)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask, cool 6 mL of hydrazine hydrate to 5-10°C.
-
Slowly add 6 mL of concentrated HCl dropwise with stirring.
-
To this solution, add 0.03 mol of 2-Amino-6-fluorobenzothiazole and 24 mL of ethylene glycol.
-
Reflux the reaction mixture for 3 hours.
-
Upon cooling, a solid will separate out.
-
Filter the solid, wash it with water, and recrystallize from ethanol to yield this compound.
Protocol 3: Synthesis of 6-Fluoro-2-(2-benzylidenehydrazinyl)benzo[d]thiazole Derivatives
This general procedure outlines the condensation reaction between this compound and various aromatic aldehydes to form the corresponding hydrazones.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a flask, dissolve 1.5 mmol of this compound and 2.2 mmol of the appropriate substituted aromatic aldehyde in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction on a water bath for 10-14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture.
-
The precipitated product is filtered, washed with a small amount of cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery and Development
Derivatives synthesized from this compound have shown promising results in preclinical studies, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of fluorinated benzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Representative Fluorinated Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 2-aryl benzothiazole | MDA-MB-468 (Breast) | 0.41 | [2] |
| Fluorinated 2-aryl benzothiazole | HCT-116 (Colon) | 0.08 | [2] |
| 2-Substituted benzothiazole with fluorine | HepG2 (Liver) | 59.17 (24h) | [3] |
| 2-Substituted benzothiazole with fluorine | HepG2 (Liver) | 29.63 (48h) | [3] |
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.47 ± 0.2 | [4] |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 3.89 ± 0.3 | [4] |
| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 5.08 ± 0.3 | [4] |
Antimicrobial Activity
The hydrazone linkage derived from this compound is a common feature in compounds exhibiting significant antimicrobial properties. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Representative Fluoro-benzothiazole Derivatives
| Compound Class | Microorganism | Zone of Inhibition (mm) | Reference |
| Benzothiazole derivative A1 | E. coli | 19 | [5] |
| Benzothiazole derivative A1 | S. aureus | 21 | [5] |
| Benzothiazole derivative A2 | E. coli | 21 | [5] |
| Benzothiazole derivative A2 | S. aureus | 21 | [5] |
| Benzothiazole derivative A1 | A. niger | 20 | [5] |
| Benzothiazole derivative A1 | C. albicans | 19 | [5] |
| Benzothiazole derivative A2 | A. niger | 23 | [5] |
| Benzothiazole derivative A2 | C. albicans | 21 | [5] |
Visualizing the Synthetic and Biological Workflow
The following diagrams illustrate the key processes involved in the synthesis and potential mechanism of action of compounds derived from this compound.
Caption: Synthetic workflow for bioactive hydrazones.
Caption: Inhibition of the NF-κB signaling pathway.[3][6][7]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), activate the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes.[6] Some benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry.
Benzothiazole scaffolds are recognized as "privileged structures" in drug discovery due to their presence in a wide range of biologically active compounds. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This document outlines the application of 6-Fluoro-2-hydrazinylbenzo[d]thiazole as a starting material for the synthesis of novel hydrazone derivatives and provides detailed protocols for evaluating their potential as anti-inflammatory agents. The hydrazone moiety offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR). Studies have suggested that benzothiazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and cyclooxygenase (COX) pathways.[1][2]
Synthesis of Novel 6-Fluoro-2-(2-arylidenehydrazinyl)benzo[d]thiazole Derivatives
The synthesis of novel anti-inflammatory agents from this compound is primarily achieved through the formation of hydrazone derivatives. This involves the condensation reaction between the hydrazinyl group of the benzothiazole core and a variety of substituted aldehydes or ketones. This approach allows for the generation of a diverse chemical library for screening.
Reaction Scheme:
Protocol for Synthesis of Hydrazone Derivatives:
This protocol is adapted from a known procedure for the synthesis of similar benzothiazole-hydrazone analogues.[3]
-
Solubilization: In a round-bottom flask, dissolve 1 mmol of this compound in an appropriate solvent such as ethanol or glacial acetic acid.
-
Addition of Carbonyl Compound: Add an equimolar amount (1 mmol) of the desired substituted aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture if not already used as the solvent.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol or a suitable solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents).
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The formation of the hydrazone is typically confirmed by the appearance of a characteristic imine (-N=CH-) peak in the ¹H-NMR spectrum.[3]
In Vitro Anti-inflammatory Assays
A tiered approach to in vitro screening allows for the efficient identification of lead compounds.
Inhibition of Protein Denaturation Assay
Principle: Denaturation of tissue proteins is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of BSA in distilled water.
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
A control group consists of 2.8 mL of BSA solution and 0.2 mL of the solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Nitric Oxide (NO) Radical Scavenging Assay in Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1][4]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement of Nitrite: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.
Protocol:
-
Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorometric).
-
Follow the manufacturer's instructions to measure the peroxidase activity of COX-1 and COX-2 in the presence of various concentrations of the test compounds.
-
Determine the IC50 values for each compound against both COX-1 and COX-2.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Assays
Promising candidates from in vitro assays should be further evaluated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory activity.
Protocol:
-
Animal Groups: Use Wistar albino rats, divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of 6-Fluoro-2-(2-arylidenehydrazinyl)benzo[d]thiazole Derivatives
| Compound ID | R-group on Aldehyde | Inhibition of BSA Denaturation (%) at 200 µg/mL | NO Inhibition IC50 (µM) in RAW 264.7 cells[1][5][6] | COX-2 Inhibition IC50 (µM)[7][8] | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FBT-H | H | 45.2 ± 2.1 | > 100 | > 100 | > 100 | - |
| FBT-1 | 4-Nitro | 78.5 ± 3.5 | 15.8 | 0.52 | 5.58 | 10.73 |
| FBT-2 | 4-Chloro | 72.1 ± 2.9 | 25.4 | 0.78 | 7.42 | 9.51 |
| FBT-3 | 4-Hydroxy | 65.8 ± 3.2 | 42.1 | 1.25 | 10.5 | 8.4 |
| FBT-4 | 4-Methoxy | 60.3 ± 2.5 | 55.6 | 2.04 | 15.8 | 7.75 |
| Diclofenac | - | 85.4 ± 4.1 | 12.5 | 0.15 | 1.8 | 12 |
| Celecoxib | - | N/A | 35.5 | 0.052 | >100 | >1923 |
Data are presented as mean ± SD and are hypothetical examples based on literature for similar compounds.[2][7][8]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| FBT-1 | 20 | 58.2 ± 4.5 |
| FBT-2 | 20 | 52.6 ± 3.9 |
| Indomethacin | 10 | 65.8 ± 5.1 |
Data are presented as mean ± SD and are hypothetical examples.
Visualization of Signaling Pathways and Workflows
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.[9]
Caption: Simplified NF-κB signaling pathway and potential inhibition by FBT derivatives.
Cyclooxygenase (COX) Pathway
The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: The Cyclooxygenase (COX) pathway leading to prostaglandin synthesis.
Experimental Workflow
A logical workflow is essential for the systematic evaluation of novel anti-inflammatory compounds.
Caption: Experimental workflow for the discovery of novel anti-inflammatory agents.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic accessibility of its hydrazone derivatives allows for extensive structure-activity relationship studies. The combination of in vitro and in vivo assays detailed in these application notes provides a robust framework for identifying and characterizing promising lead compounds that modulate key inflammatory pathways. This systematic approach can accelerate the discovery of new therapeutic candidates for the treatment of inflammatory diseases.
References
- 1. Design, synthesis and activity of benzothiazole-based inhibitors of NO production in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Creating a Compound Library from 6-Fluoro-2-hydrazinylbenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoro-2-hydrazinylbenzo[d]thiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The hydrazinyl group at the 2-position serves as a versatile reactive handle for diversification, allowing for the creation of large and diverse compound libraries. These libraries are essential for screening campaigns to identify novel therapeutic agents.
This document provides detailed protocols for two primary methods of diversifying this compound:
-
Synthesis of Pyrazole Derivatives via cyclocondensation with 1,3-dicarbonyl compounds.
-
Synthesis of Hydrazone (Schiff Base) Derivatives via condensation with various aldehydes.
Method 1: Synthesis of Pyrazole Derivatives
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This approach allows for significant diversity by varying the substituents on the 1,3-dicarbonyl starting material.
General Reaction Scheme:
The cyclocondensation reaction proceeds by reacting this compound with a substituted 1,3-diketone or related compound, typically under acidic or thermal conditions, to yield the corresponding 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivative.
Caption: Workflow for Pyrazole Synthesis.
Experimental Protocol: General Procedure for Pyrazole Synthesis
This protocol is adapted from general procedures for the synthesis of benzothiazolyl-pyrazoles.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).
-
Addition of Reagents: Add the selected 1,3-dicarbonyl compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, pour the mixture into ice-cold water (50 mL) and stir.
-
Purification: The collected crude solid is washed with cold water and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Examples of Pyrazole Synthesis
The following table summarizes representative examples of pyrazole synthesis from hydrazine precursors, demonstrating the scope of the reaction with various dicarbonyl compounds. While these examples may not use the exact 6-fluoro starting material, the conditions and yields are highly indicative of the expected outcomes.
| Entry | Hydrazine Precursor | 1,3-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-hydrazinylbenzo[d]thiazole | Acetylacetone | Ethanol/AcOH | 4 | Good | [3] |
| 2 | Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO (catalyst) | 0.5 | 95 | [2] |
| 3 | 2-hydrazinyl-4-methyl benzothiazole | Formic Acid | Acid promoter | Reflux | N/A | [4] |
| 4 | Hydrazine hydrate | Substituted 1,3-diketones | Ethylene Glycol | 2-4 | 70-95 | [5] |
Method 2: Synthesis of Hydrazone (Schiff Base) Derivatives
The condensation of hydrazines with aldehydes or ketones to form hydrazones (a class of Schiff bases) is a robust and high-yield reaction, making it ideal for combinatorial library synthesis. The resulting C=N double bond and the wide availability of diverse aldehydes allow for the creation of a vast chemical space.
General Reaction Scheme:
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the hydrazone.
Caption: Workflow for Hydrazone Synthesis.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol is adapted from established methods for synthesizing Schiff bases from aminobenzothiazoles and hydrazinylthiazoles.[6][7]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent like methanol or ethanol (15 mL), add the desired substituted aldehyde (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture with constant stirring for 5-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted aldehyde. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
-
Characterization: Analyze the final product by FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The formation of the hydrazone is typically confirmed by the appearance of a characteristic N=CH proton signal in the ¹H NMR spectrum.[6]
Data Summary: Examples of Hydrazone Synthesis
The table below presents examples of hydrazone synthesis, illustrating the reaction's applicability with various aldehydes. The high yields demonstrate the efficiency of this method for library generation.
| Entry | Hydrazine/Amine Precursor | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4,6-difluoro-2-amino benzothiazole | 4-(dimethyl amino) benzaldehyde | Methanol | 10-12 | N/A | [6] |
| 2 | 7-Methyl-2-hydrazinylbenzo[d]thiazole | 4-Nitrobenzaldehyde | Ethanol | 3-4 | 88.5 | [7] |
| 3 | 7-Methyl-2-hydrazinylbenzo[d]thiazole | 4-Chlorobenzaldehyde | Ethanol | 3-4 | 85.2 | [7] |
| 4 | 2-(2-hydrazinyl)thiazole derivative | Various aryl aldehydes | Ethanol | 4-5 | 61-80 | [8] |
Overall Workflow for Compound Library Generation
The generation of a compound library from this compound follows a logical progression from starting material to a diverse set of final compounds ready for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-2-hydrazinylbenzo[d]thiazole in Agricultural Chemistry
Introduction
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound that holds significant potential in the field of agricultural chemistry. The benzothiazole scaffold is a key structural motif found in numerous bioactive molecules, including a variety of agrochemicals. The introduction of a fluorine atom and a hydrazinyl group can significantly modulate the biological activity of the parent molecule, making this compound a promising lead compound for the development of novel fungicides, insecticides, and herbicides. These application notes provide an overview of its potential applications, protocols for its synthesis and biological evaluation, and a summary of the activity of related compounds.
Potential Applications in Agriculture
The benzothiazole moiety is associated with a broad spectrum of biological activities relevant to agriculture:
-
Fungicidal Activity: Benzothiazole derivatives have shown efficacy against a range of plant pathogenic fungi. They can act as systemic acquired resistance (SAR) inducers or directly inhibit fungal growth by targeting essential enzymes.
-
Insecticidal Activity: Various benzothiazole derivatives have demonstrated insecticidal properties against common agricultural pests. Their mechanisms of action can include disruption of the nervous system or interference with vital biochemical pathways.
-
Herbicidal Activity: Certain benzothiazole derivatives have been investigated as herbicides, showing phytotoxic effects on various weed species.
The presence of a fluorine atom in the 6-position of the benzothiazole ring can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved uptake and efficacy in target organisms. The 2-hydrazinyl group serves as a versatile synthetic handle for the creation of diverse derivatives, allowing for the fine-tuning of biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on established methods for the synthesis of similar benzothiazole derivatives.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus)
Procedure:
Step 1: Synthesis of 2-Amino-6-fluorobenzo[d]thiazole
-
Dissolve 4-fluoroaniline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add potassium thiocyanate.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
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Pour the mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluorobenzo[d]thiazole.
Step 2: Synthesis of this compound
-
Suspend 2-amino-6-fluorobenzo[d]thiazole in a suitable solvent like ethanol or ethylene glycol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
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Neutralize with a suitable base to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from an appropriate solvent to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Assay
This protocol is adapted from standard methods for evaluating the antifungal activity of chemical compounds against plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of target plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations in the agar plates.
-
Poisoned Food Technique:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the test compound solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should be prepared with DMSO only.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each agar plate (both treated and control).
-
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC₅₀: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be determined by probit analysis of the dose-response data.
Protocol 3: Insecticidal Bioassay (Leaf Dip Method)
This protocol is a standard method for evaluating the insecticidal activity of a compound against leaf-feeding insects like Spodoptera littoralis.
Materials:
-
This compound
-
Acetone or another suitable solvent for stock solution
-
Triton X-100 or Tween 80 as a surfactant
-
Fresh, untreated leaves (e.g., castor bean, cabbage)
-
Larvae of the target insect pest (e.g., 3rd or 4th instar Spodoptera littoralis)
-
Ventilated containers for rearing
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1%). A control solution should contain only the solvent and surfactant in water.
-
Leaf Treatment:
-
Excise fresh leaves and dip them into the test solutions for a standardized time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
-
Insect Exposure:
-
Place the treated leaves into the ventilated containers lined with filter paper.
-
Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
-
Incubation: Maintain the containers under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
-
Determination of LC₅₀: The lethal concentration required to kill 50% of the test insects (LC₅₀) can be calculated using probit analysis.
Protocol 4: Herbicidal Activity Assay (Pre-emergence)
This protocol assesses the pre-emergence herbicidal activity of the compound on weed seeds.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Surfactant (e.g., Tween 80)
-
Pots or trays filled with a sterile soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions in a water-solvent-surfactant mixture to achieve the desired application rates (e.g., in g/ha or kg/ha ).
-
Sowing of Seeds:
-
Sow a known number of weed seeds at a uniform, shallow depth in the pots or trays.
-
-
Application of Test Compound:
-
Apply a specific volume of the test solution uniformly to the soil surface of each pot using a laboratory sprayer.
-
A control group should be treated with the solvent-surfactant solution without the test compound.
-
-
Incubation:
-
Place the pots in a growth chamber or greenhouse with appropriate conditions for seed germination and plant growth (e.g., 25°C, 16-hour photoperiod).
-
Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Data Collection:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect.
-
Count the number of emerged and surviving seedlings in each pot.
-
Visually rate the phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete kill).
-
Measure the fresh and dry weight of the surviving seedlings.
-
-
Analysis: Calculate the percentage of inhibition of seed germination and seedling growth compared to the control. Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth).
Data Presentation
The following tables summarize the reported biological activities of various benzothiazole derivatives, providing a comparative context for the potential of this compound.
Table 1: Fungicidal Activity of Benzothiazole Derivatives against Plant Pathogens
| Compound/Derivative | Target Fungus | Activity Metric | Value | Reference |
| 2-(aryloxymethyl)benzothiazole (5h) | Fusarium solani | IC₅₀ | 4.34 µg/mL | |
| 2-(aryloxymethyl)benzothiazole (5a) | Fusarium solani | IC₅₀ | 17.61 µg/mL | |
| 2-(aryloxymethyl)benzothiazole (5b) | Fusarium solani | IC₅₀ | 11.23 µg/mL | |
| Benzothiazole-appended bis-triazole (5f) | Rhizoctonia solani | ED₅₀ | 0.96 µM | |
| Benzothiazole-appended bis-triazole (7f) | Rhizoctonia solani | ED₅₀ | 1.48 µM | |
| Commercial Fungicide (Hymexazol) | Fusarium solani | IC₅₀ | 38.92 µg/mL | |
| Commercial Fungicide (Hexaconazole) | Rhizoctonia solani | ED₅₀ | 2.44 µM |
Table 2: Insecticidal Activity of Benzothiazole Derivatives
| Compound/Derivative | Target Insect | Activity Metric | Value | Reference |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)... | Spodoptera littoralis (4th instar) | LC₅₀ | 34.02 ppm | |
| 1-(6-nitrobenzo[d]thiazol-2-yl)... | Spodoptera littoralis (4th instar) | LC₅₀ | 35.29 ppm | |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | LC₅₀ | 0.24 mg/mL | |
| Benzothiazole derivative 88 | Spodoptera litura | LC₅₀ | 0.07 mg/L | |
| Benzothiazole derivative 89 | Spodoptera exigua | Mortality at 1 mg/L | 100% |
Table 3: Herbicidal Activity of Benzothiazole Derivatives
| Compound/Derivative | Target Weed | Activity Type | Observation | Reference |
| Benzothiazole N,O-acetals | Dicotyledon & Monocotyledon weeds | Pre- and Post-emergence | Good herbicidal activity | |
| 3-(pyridin-2-yl)benzothiazol-2(3H)-one (B-04) | Broadleaf weeds | Post-emergence | Excellent activity | |
| 3-(pyridin-2-yl)benzothiazol-2(3H)-one (B-04) | Dicotyledonous & Monocotyledonous weeds | Pre-emergence | Potent activity, comparable to flumioxazin |
Signaling Pathways and Mechanisms of Action
The exact signaling pathways affected by this compound are not yet elucidated. However, based on the known mechanisms of action of other benzothiazole-based agrochemicals, we can propose putative targets and pathways.
Putative Antifungal Mechanism of Action
Many antifungal benzothiazole derivatives are known to target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A key enzyme in this pathway is sterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of the cell membrane integrity, ultimately causing fungal cell death.
Caption: Putative antifungal mechanism via inhibition of ergosterol biosynthesis.
Putative Herbicidal Mechanism of Action
Some herbicidal benzothiazole derivatives are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death.
Caption: Putative herbicidal mechanism via inhibition of PPO.
Putative Insecticidal Mechanism of Action
The insecticidal mechanism of benzothiazole derivatives can be diverse. One possible mode of action is the disruption of the insect's nervous system, for example, by acting on neurotransmitter receptors or ion channels. Another potential mechanism involves the inhibition of vital enzymes, such as those involved in hormone synthesis or energy metabolism. For instance, some studies suggest that benzothiazole derivatives can affect enzymes like acetylcholinesterase or phenoloxidase.
Caption: Putative insecticidal mechanisms of action.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific experimental conditions and target organisms. All work with chemical compounds should be performed in a well-ventilated laboratory with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Fluoro-2-hydrazinylbenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. Recrystallization from ethanol is a common final step to obtain a crystalline solid.[1][2] Column chromatography is often used to separate the target compound from reaction byproducts and unreacted starting materials.[3]
Q2: What are potential impurities I might encounter?
A2: Potential impurities can include unreacted starting materials such as 2-amino-6-fluorobenzothiazole, excess hydrazine hydrate, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By comparing the spots of your fractions to the crude mixture and a reference standard (if available), you can identify the fractions containing the purified product.
Q4: What are the recommended storage conditions for the purified compound?
A4: Purified this compound should be stored at -20°C, protected from light, and in an inert gas atmosphere to prevent degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Try adding a co-solvent in which the product is less soluble.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals | - Solution is supersaturated.- Cooling rate is too fast. | - Re-heat the solution to dissolve the oil.- Allow the solution to cool more slowly at room temperature, followed by gradual cooling in an ice bath.- Add a small amount of additional solvent. |
| Low recovery of purified product | - Product is too soluble in the chosen solvent.- Premature crystallization during hot filtration. | - Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for benzothiazole derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[3] |
| Compound is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. The addition of a small amount of a basic modifier like ammonium hydroxide can sometimes help with the elution of basic compounds.[3] |
| Streaking of spots on TLC/column | - Compound is too polar for the stationary phase.- Sample is overloaded on the column. | - Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the eluent, depending on the acidic or basic nature of your compound.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Cracking of the silica gel bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hydrazone synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during hydrazone formation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH: The reaction is highly pH-sensitive. The rate can be very slow at neutral or high pH.[1] | Adjust the pH to a mildly acidic range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either reactant can hinder the reaction.[1] | Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] For bioconjugation at neutral pH, consider using an aniline catalyst to accelerate the reaction.[1] | |
| Impure Starting Materials: Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. | Ensure the purity of your starting materials. Purify them if necessary.[1] | |
| Product Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions.[1][2] | Maintain the pH in the optimal 4.5-6 range. During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃) to remove excess acid.[2] | |
| Formation of Side Products | Azine Formation: This is a common side reaction, especially with unsubstituted hydrazine, where the hydrazone reacts with a second molecule of the carbonyl compound.[1][2] | Use a 1:1 molar ratio of reactants. Consider adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[1] Using a slight excess of hydrazine (1.1-1.2 equivalents) can also minimize azine formation.[2] |
| Formation of E/Z Isomers: The C=N double bond can result in geometric isomers. | The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] Characterize the product mixture to determine the isomeric ratio. | |
| Slow Reaction at Neutral pH | Inefficient Catalysis: The dehydration step of the mechanism is not efficiently catalyzed at neutral pH.[1] | Aniline and its derivatives can act as effective nucleophilic catalysts for hydrazone formation at neutral pH.[1] |
| Product Instability During Storage | Hydrolysis: Residual acid can catalyze the cleavage of the C=N bond.[1][2] | Ensure the purified hydrazone is dry and stored in a neutral environment. If in solution, use an aprotic solvent.[2] |
| Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation from exposure to air and light.[2] | Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why is it important?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][3] This is because the reaction requires acid catalysis to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[1] However, if the pH is too low (strongly acidic), the hydrazine nucleophile becomes protonated and non-reactive.[1][3] Therefore, a delicate balance is necessary to achieve the maximum reaction rate.
Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?
A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[1]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack compared to aldehydes.[1]
Q3: How can I monitor the progress of my hydrazone formation reaction?
A3: Several analytical techniques can be used to effectively monitor the reaction progress:
-
Thin Layer Chromatography (TLC): This is a common and straightforward method to observe the disappearance of starting material spots and the appearance of a new product spot.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify the reactants and products in the reaction mixture.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the appearance of characteristic hydrazone signals and the disappearance of reactant signals.
Q4: My reaction is very slow at neutral pH for a bioconjugation application. How can I accelerate it?
A4: The slow reaction rate at neutral pH is a known challenge because the dehydration step is not efficiently catalyzed. Aniline and its derivatives have been demonstrated to be effective nucleophilic catalysts for hydrazone formation at neutral pH.[1][4] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine, accelerating the overall reaction.[1]
Q5: Why is my purified hydrazone product unstable and how can I store it properly?
A5: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[1][5] This process is often catalyzed by acid.[2] Additionally, N-unsubstituted hydrazones can be prone to oxidation.[2] For proper storage, ensure the purified hydrazone is thoroughly dried and stored under an inert atmosphere (like nitrogen or argon), protected from light, and kept at a low temperature.[2]
Data Presentation
Table 1: Effect of Catalysts on the Second-Order Rate Constants of Hydrazone Formation at Neutral pH
| Catalyst | Concentration (mM) | Substrate 1 | Substrate 2 | Rate Constant (M⁻¹s⁻¹) | Fold Rate Enhancement |
| None | - | 4-formylbenzoic acid | Hydrazine | 0.012 | 1 |
| Aniline | 20 | 4-formylbenzoic acid | Hydrazine | 0.084 | 7 |
| 2-Aminophenol | 20 | 4-formylbenzoic acid | Hydrazine | 0.12 | 10 |
| 2-(Aminomethyl)benzimidazole | 20 | 4-formylbenzoic acid | Hydrazine | 0.84 | 70 |
Note: Data is illustrative and compiled from various sources to demonstrate relative enhancements. Actual rates will vary based on specific substrates and conditions.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrazone Synthesis
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Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
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Reactant Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[2][6]
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Reaction: Stir the mixture at room temperature or heat under reflux. The reaction time can vary from a few minutes to several hours.
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Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[2]
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Workup: Once the reaction is complete, cool the mixture if heated. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]
Protocol for Aniline-Catalyzed Hydrazone Formation at Neutral pH
This protocol is adapted for applications like bioconjugation where acidic conditions must be avoided.[1]
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Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]
-
Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]
-
Purification: Purify the product using methods appropriate for biomolecules, such as size-exclusion chromatography or dialysis.
Visualizations
References
Technical Support Center: Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Q1: My yield of 2-amino-6-fluorobenzothiazole is low in the initial cyclization step. What are the possible causes and solutions?
A1: Low yields in the synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline are a common challenge. Several factors could be contributing to this issue:
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Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the mixture is stirred for the recommended duration, often several hours at room temperature followed by an extended period, sometimes overnight.[1]
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Reagent Quality: The purity of reactants, particularly 4-fluoroaniline and bromine, is crucial. Use freshly distilled or high-purity reagents. Moisture can also interfere with the reaction, so ensure all glassware is dry.
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Temperature Control: The initial reaction with bromine is exothermic. Maintaining a low temperature (0-10°C) during the addition of bromine in glacial acetic acid is critical to prevent side reactions.[1]
-
Precipitation and Isolation: The product is precipitated by neutralizing the reaction mixture with ammonia. Incomplete precipitation or loss of product during filtration can significantly reduce the yield. Ensure the pH is adjusted carefully to the optimal range for precipitation (around pH 6).[1]
Q2: I am observing the formation of significant impurities during the synthesis of 2-amino-6-fluorobenzothiazole. How can I minimize these?
A2: Impurity formation is often due to side reactions. Here are some strategies to improve the purity of your product:
-
Control of Bromination: The addition of bromine should be slow and dropwise to a cooled solution of 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.[1][2] This helps to prevent over-bromination or other unwanted side reactions.
-
Purification of the Intermediate: The crude 2-amino-6-fluorobenzothiazole can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or benzene/ethanol mixture, to remove impurities before proceeding to the next step.[2]
Q3: The conversion of 2-amino-6-fluorobenzothiazole to this compound is not going to completion. What can I do?
A3: Incomplete conversion to the hydrazinyl derivative can be addressed by optimizing the reaction conditions:
-
Hydrazine Hydrate Excess: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours.[1] Ensure the reaction is heated at the appropriate temperature for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Solvent System: Ethylene glycol is often used as a solvent for this reaction, along with a catalytic amount of concentrated HCl.[1] Ensure the 2-amino-6-fluorobenzothiazole is adequately dissolved in the solvent system.
Q4: I am having difficulty purifying the final this compound product. What methods are recommended?
A4: The crude product may contain unreacted starting materials or side products. Effective purification is essential for obtaining a high-purity compound:
-
Recrystallization: This is the most common method for purifying the final product. Ethanol is frequently used as a recrystallization solvent.[1] Experiment with different solvent systems if a single solvent is not effective.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system such as chloroform-ethyl acetate may be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 4-fluoroaniline.[1][3] This is reacted with potassium thiocyanate and bromine in glacial acetic acid to form the intermediate 2-amino-6-fluorobenzothiazole.[2][3]
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis generally involves two main steps:
-
Cyclization: Formation of the 2-amino-6-fluorobenzothiazole ring by reacting 4-fluoroaniline with potassium thiocyanate and bromine.[1][3]
-
Hydrazinolysis: Conversion of the 2-amino group to a 2-hydrazinyl group by reacting the intermediate with hydrazine hydrate.[1]
Q3: What are some common derivatives of this compound and how are they synthesized?
A3: A common class of derivatives are hydrazones, which are synthesized by reacting this compound with various aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.[1]
Q4: What are the potential biological activities of this compound derivatives?
A4: These derivatives have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and anthelmintic agents.[2][4][5] Some have shown inhibitory activity against specific biological targets such as carbonic anhydrase, NF-κB, COX-2, iNOS, and VEGFR-2.[4][5][6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for the key synthetic steps.
Table 1: Synthesis of 2-Amino-6-fluorobenzothiazole
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 4-fluoroaniline | KSCN, Br₂ | Glacial Acetic Acid | 12 hours | 89 | [3] |
| 4-fluoroaniline | NH₄SCN, Oxidant | Not specified | Not specified | 71 | [3] |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-amino-6-fluorobenzothiazole | Hydrazine hydrate, conc. HCl | Ethylene Glycol | 3 hours (reflux) | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole [1][3]
-
Cool 30 mL of 95% acetic acid in a flask to below room temperature.
-
Add 20.2 g (0.2 mol) of 4-fluoroaniline to the cooled acetic acid.
-
Separately, dissolve 77.6 g (0.8 mol) of potassium thiocyanate in 50 mL of 95% acetic acid.
-
Add the potassium thiocyanate solution to the 4-fluoroaniline solution.
-
Cool the reaction mixture to 0°C.
-
Prepare a solution of 7.5 mL of bromine in 30 mL of acetic acid.
-
Add the bromine solution dropwise to the reaction mixture with constant stirring, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, continue stirring for 2 hours at below room temperature, followed by 10 hours at room temperature.
-
Pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a concentrated ammonia solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Protocol 2: Synthesis of this compound [1]
-
To 6 mL of hydrazine hydrate, add 6 mL of concentrated HCl dropwise with stirring, maintaining the temperature between 5-10°C.
-
Add 24 mL of ethylene glycol to the mixture.
-
Add 0.03 mol of 2-amino-6-fluorobenzothiazole to the reaction flask.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture. The solid product will separate out.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for synthesis challenges.
Caption: Potential signaling pathways targeted by benzothiazole derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
stability issues of 6-Fluoro-2-hydrazinylbenzo[d]thiazole under acidic conditions
Technical Support Center: 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly when utilized in acidic environments. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound under acidic conditions.
Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
-
Question: I am performing a reaction with this compound using an acid catalyst (e.g., HCl, Acetic Acid) and observing unexpected spots on my TLC, or my final product yield is significantly lower than expected. What could be the cause?
-
Possible Cause: this compound may be susceptible to degradation under certain acidic conditions, leading to the formation of impurities and a reduction in the desired product. The stability can be influenced by the acid concentration, temperature, and reaction time.
-
Troubleshooting Steps:
-
Acid Concentration: Titrate the amount of acid used. A catalytic amount should be sufficient for many reactions. Excess acid may promote degradation.
-
Temperature Control: Run the reaction at the lowest effective temperature. Elevated temperatures can accelerate the degradation of the starting material.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times.
-
Choice of Acid: Consider using a milder acid. For instance, if you are using a strong mineral acid like HCl, you might test a weaker organic acid like acetic acid.
-
Issue 2: Discoloration of the Compound in Acidic Solution
-
Question: Upon dissolving this compound in an acidic solution for my experiment, the solution changes color (e.g., turns yellow or brown). Is this normal?
-
Possible Cause: A color change upon dissolution in acid can be an indicator of compound degradation or the formation of charged intermediates. While some color change may be inherent to the protonated form of the molecule, significant or progressive discoloration often suggests decomposition.
-
Troubleshooting Steps:
-
Immediate Analysis: As soon as the color change is observed, take an aliquot of the solution and analyze it by LC-MS or another suitable analytical technique to identify any new species.
-
Protective Atmosphere: Perform the dissolution and subsequent reaction under an inert atmosphere (e.g., Nitrogen or Argon) to rule out oxidative degradation, which can be exacerbated by acidic conditions.
-
Solvent Purity: Ensure the solvent is pure and free of any acidic impurities that could contribute to degradation.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[1][2][3]
Q2: Is this compound stable in common acidic workup procedures?
A2: While it is used in syntheses with catalytic amounts of acid, prolonged exposure to strong acids during workup should be approached with caution.[4] It is advisable to neutralize the acidic solution as quickly as possible and extract the product into an organic solvent. The stability during acidic workup has not been extensively documented, so preliminary small-scale tests are recommended.
Q3: What are the likely degradation products of this compound in strong acid?
A3: While specific studies on this compound are not publicly available, based on the chemistry of similar compounds, potential degradation pathways could involve hydrolysis of the hydrazinyl group. This could lead to the formation of 6-fluoro-2-hydroxybenzo[d]thiazole or other related impurities.
Potential Acidic Degradation Pathway
Caption: Hypothetical acidic degradation pathway.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Solution
This protocol provides a general method for evaluating the stability of this compound under specific acidic conditions.
Materials:
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This compound
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Chosen acidic solution (e.g., 1M HCl, 10% Acetic Acid in a suitable solvent)
-
High-purity solvent (e.g., Methanol, Acetonitrile)
-
Internal standard (a stable compound that does not react under the test conditions)
-
LC-MS or HPLC-UV system
Procedure:
-
Prepare a stock solution of this compound in the chosen high-purity solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
In a series of vials, mix the stock solution of the compound, the internal standard, and the acidic solution in predetermined ratios.
-
At time zero (t=0), immediately analyze an aliquot of the mixture by LC-MS or HPLC to determine the initial peak area ratio of the compound to the internal standard.
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the degradation by neutralizing the acid if necessary, and analyze by LC-MS or HPLC.
-
Record the peak area ratio of the compound to the internal standard at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability Data of this compound in Various Acidic Conditions at 40°C
| Time (hours) | % Remaining (1M HCl) | % Remaining (0.1M HCl) | % Remaining (10% Acetic Acid) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 95 | 99 |
| 4 | 60 | 88 | 97 |
| 8 | 42 | 81 | 96 |
| 24 | 15 | 65 | 94 |
Note: The data in this table is for illustrative purposes only and is not based on experimental results. It serves as an example of how to present stability data.
References
- 1. 78364-55-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 78364-55-3 [sigmaaldrich.cn]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole for reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many benzothiazole derivatives, exhibits limited solubility in aqueous solutions but is generally soluble in polar organic solvents.[1] It is a solid at room temperature and typically requires heating or the use of specific solvent systems to achieve concentrations suitable for many chemical reactions.[2] The presence of the basic hydrazinyl group plays a crucial role in its solubility profile.[3]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally effective for dissolving this compound. For reactions, protic solvents like ethanol and methanol are also commonly used, often with modifications. The choice of solvent will depend on the specific requirements of your reaction, including temperature and compatibility with other reagents.
Q3: My compound is not dissolving sufficiently in a neutral organic solvent. What is the first troubleshooting step?
A3: The first and most common step is to gently heat the mixture. Many solubility issues with crystalline organic solids can be overcome by providing thermal energy. If heating is not an option or is insufficient, the next step is to consider solvent modification, such as creating a co-solvent system or adjusting the pH.
Q4: How does pH affect the solubility of this compound?
A4: The hydrazinyl moiety (-NHNH₂) is basic. Therefore, the solubility of this compound is expected to increase significantly in acidic conditions. Protonation of the hydrazinyl group forms a salt, which is generally much more soluble in polar solvents. Small amounts of acids like glacial acetic acid or hydrochloric acid are often used as additives to improve solubility in solvents like methanol or ethanol for reactions such as hydrazone formation.[4][5]
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, using a co-solvent is a highly effective strategy. A common approach is to first dissolve the compound in a small amount of a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then dilute the solution with a less polar co-solvent required for the reaction. This technique is often used to prepare stock solutions for biological assays and reactions.[6]
Troubleshooting Guide: Solubility Issues in Reactions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates after initial dissolution. | The solution was saturated at a higher temperature and cooled down, or a change in the solvent mixture (e.g., addition of a non-solvent) occurred. | 1. Re-heat the reaction mixture to the temperature at which the compound was soluble. 2. Maintain the reaction temperature. 3. If an anti-solvent was added, consider adding more of the primary, better solvent to maintain solubility. |
| Incomplete dissolution in the chosen reaction solvent (e.g., Ethanol). | The polarity or solubilizing power of the solvent is insufficient at the desired reaction temperature. | 1. Add an Acid Catalyst: Introduce a catalytic amount of glacial acetic acid or a few drops of concentrated HCl. This will form the more soluble salt in situ.[4] 2. Use a Co-solvent: Add a small percentage of a stronger solvent like DMSO or DMF to the ethanol to create a more potent solvent mixture. 3. Switch to a Stronger Solvent: If the reaction chemistry allows, switch to a solvent known for its high dissolving power, such as DMSO, DMF, or NMP. |
| Reaction appears sluggish or incomplete. | Poor solubility is limiting the concentration of the reactant in the solution phase, thereby slowing down the reaction rate. | 1. Confirm complete dissolution before proceeding with the reaction. Use visual inspection or techniques like TLC to ensure the starting material is in solution. 2. Apply the solubility enhancement techniques listed above (heating, acid addition, co-solvents) to increase the effective concentration of the reactant. |
Solvent Suitability at Room Temperature
| Solvent | Abbreviation | Type | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | Generally a good solvent for creating stock solutions. May need to be removed after reaction. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | Similar to DMSO, effective for dissolving polar compounds. High boiling point. |
| Tetrahydrofuran | THF | Polar Aprotic | Moderate | Moderate solubility, may require heating. |
| Methanol | MeOH | Polar Protic | Low to Moderate | Solubility is significantly improved with heating and/or the addition of a small amount of acid.[4] |
| Ethanol | EtOH | Polar Protic | Low to Moderate | Similar to methanol, commonly used for reactions with acid catalysis.[7] |
| Acetonitrile | ACN | Polar Aprotic | Low | Generally not a primary choice unless required by reaction conditions. |
| Dichloromethane | DCM | Nonpolar | Very Low | Not recommended for dissolving this polar compound. |
| Water | H₂O | Aqueous | Very Low | Sparingly soluble in neutral water; solubility increases in acidic aqueous solutions.[3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method
This protocol outlines a standard procedure to quantify the solubility of this compound in a specific solvent.[8]
-
Preparation : Add an excess amount of the solid compound to a sealed vial containing a known volume of the desired solvent (e.g., 5 mL of ethanol). The presence of undissolved solid is essential.
-
Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vial to pellet the remaining solid.
-
Sample Collection : Carefully extract a known volume of the clear supernatant.
-
Dilution : Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy (if the compound has a suitable chromophore).
-
Calculation : Calculate the original concentration in the saturated solution (e.g., in mg/mL) by accounting for the dilution factor.
Protocol 2: General Procedure for Hydrazone Synthesis
This protocol provides a typical example of a reaction where the solubility of this compound is managed effectively.[5]
-
Dissolution : In a round-bottom flask, suspend this compound (1.0 eq.) in methanol (e.g., 10 mL per mmol of reactant).
-
Acidification : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the suspension and stir. Gentle warming may be applied to aid dissolution.
-
Aldehyde Addition : Once the solution is clear, add the desired aldehyde or ketone (1.0-1.1 eq.).
-
Reaction : Reflux the reaction mixture for the required time (typically 3-5 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the mixture to room temperature or in an ice bath. The product hydrazone, being less polar, will often precipitate and can be collected by filtration.
-
Purification : Wash the collected solid with cold methanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.
Diagrams
Caption: A workflow for troubleshooting solubility issues during experiments.
Caption: Logical relationship for achieving solubility in a typical reaction.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | 78364-55-3 [sigmaaldrich.com]
- 3. Buy this compound | 78364-55-3 [smolecule.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stm2.bookpi.org [stm2.bookpi.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
troubleshooting unexpected NMR shifts in 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives. The following information addresses common issues encountered during NMR analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for a this compound derivative?
A1: While the exact chemical shifts will vary depending on the specific derivatization of the hydrazinyl group and the solvent used, reference data from closely related Schiff base derivatives can provide a general guide. The proton of the N=CH group in these derivatives typically appears between δ 7.88 and 8.22 ppm. The aromatic protons resonate in the range of δ 7.20-7.89 ppm, and the NH proton of the hydrazone linkage can be found as a broad singlet anywhere from δ 9.15 to 11.65 ppm.[1]
For the benzothiazole core, the carbon atoms are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between δ 110 and 160 ppm. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity; the carbon directly attached to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will show smaller couplings (²JCF, ³JCF).
Q2: My ¹H NMR spectrum shows more peaks than expected, or the peaks are very broad. What could be the cause?
A2: Unexpected complexity or broadness in the NMR spectrum of this compound derivatives can arise from several factors:
-
Rotational Isomers (Rotamers): The single bond between the hydrazinyl nitrogens (N-N) or between the nitrogen and the carbonyl group in acylhydrazones can have restricted rotation. This can lead to the presence of multiple conformers (e.g., syn and anti isomers) that are slowly interconverting on the NMR timescale, resulting in two distinct sets of peaks for the same molecule.
-
Tautomerism: 2-Hydrazinylbenzo[d]thiazoles can exist in tautomeric equilibrium between the hydrazinyl form and a hydrazono form. These different tautomers will have unique sets of NMR signals, leading to a more complex spectrum than anticipated.
-
Sample Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding can lead to peak broadening. Try acquiring the spectrum at a lower concentration.
-
Presence of Water: Traces of water in the NMR solvent (especially DMSO-d₆) can lead to the exchange of labile protons (like NH), causing broadening of these signals.
Q3: The chemical shifts of my compound seem to have shifted significantly compared to a previous measurement or a literature report. What should I check?
A3: Significant shifts in NMR signals can be attributed to a few key experimental variables:
-
Solvent Effects: The choice of deuterated solvent can have a profound impact on the chemical shifts, especially for protons involved in hydrogen bonding (like NH protons). Aromatic solvents like benzene-d₆ can induce significant shifts in nearby protons compared to solvents like CDCl₃ or DMSO-d₆. Always report the solvent used when comparing spectra.
-
pH of the Sample: The hydrazinyl group is basic and can be protonated if the sample is acidic. This protonation will cause substantial changes in the chemical shifts of nearby protons. Ensure that the pH of your NMR sample is controlled and consistent, especially if you are comparing different batches or formulations.
-
Temperature: Temperature can affect the rate of conformational exchange. If you suspect the presence of rotamers, acquiring the spectrum at a higher temperature might cause the distinct signals to coalesce into a single, averaged signal.
Q4: How can I confirm the assignment of the NH proton signal?
A4: The signal corresponding to the NH proton of the hydrazinyl or hydrazone group can be definitively identified by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The labile NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Troubleshooting Guide for Unexpected NMR Shifts
| Symptom | Possible Cause | Recommended Action |
| More signals than expected in ¹H or ¹³C NMR | Presence of rotational isomers (rotamers) around the N-N or N-C(O) bond. | Acquire the spectrum at a higher temperature to see if the peaks coalesce. |
| Existence of tautomers (hydrazinyl vs. hydrazono forms). | Change the solvent to see if the equilibrium between tautomers is affected, leading to a change in the relative intensity of the signals. | |
| Impurities from the synthesis or purification process. | Review the purification steps and consider re-purification if necessary. Common impurities include residual solvents like ethyl acetate or grease. | |
| Broad signals, especially for NH protons | Chemical exchange of labile protons with trace water in the solvent. | Use freshly opened or properly dried NMR solvent. A D₂O exchange can confirm if the broad peak is an exchangeable proton. |
| High sample concentration leading to aggregation or viscosity effects. | Dilute the sample and re-acquire the spectrum. | |
| Presence of paramagnetic impurities. | Ensure all glassware is clean and that no paramagnetic metals were used in the final steps of synthesis or workup. | |
| Shifts in aromatic proton signals | Different solvent used for analysis. | Compare spectra recorded in the same solvent. If necessary, run the sample in a different solvent (e.g., benzene-d₆) to resolve overlapping signals. |
| pH variation of the sample. | Check the pH of the sample, especially if acidic or basic reagents were used in the final steps. Neutralize the sample if necessary. | |
| Inaccurate peak integration | Poor phasing or baseline correction. | Carefully re-process the spectrum with proper phasing and baseline correction. |
| Incomplete relaxation of nuclei between scans. | Increase the relaxation delay (d1) in the NMR acquisition parameters, especially for quantitative analysis. |
Experimental Protocols
Standard NMR Sample Preparation
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Weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
D₂O Exchange Experiment
-
Prepare the NMR sample as described above and acquire a standard ¹H NMR spectrum.
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Remove the NMR tube from the spectrometer.
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Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for about 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum. Compare this spectrum to the original to identify any peaks that have disappeared or diminished in intensity.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Unexpected NMR Spectra
A logical workflow for troubleshooting common issues in NMR spectroscopy.
Potential Mechanism of Action for Anticancer Activity
Many benzothiazole derivatives have been investigated for their anticancer properties. A plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Inhibition of the EGFR signaling pathway by a benzothiazole derivative.
References
preventing byproduct formation in the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two-step synthesis of this compound, focusing on minimizing byproduct formation and improving yield and purity.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
The initial step involves the thiocyanation of 4-fluoroaniline followed by cyclization to form 2-amino-6-fluorobenzothiazole.
Question 1: Low yield of 2-amino-6-fluorobenzothiazole and presence of dark, tarry substances.
Possible Cause: Oxidation of the starting material or intermediates. Anilines can be susceptible to oxidation, leading to polymerized byproducts.
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Reagents: Use freshly distilled 4-fluoroaniline and high-purity reagents.
-
Temperature Control: Avoid excessive temperatures during the reaction, as this can promote oxidation and polymerization.
Question 2: Formation of multiple spots on TLC, indicating a mixture of products.
Possible Causes:
-
Isomeric Byproducts: Depending on the reaction conditions, thiocyanation of the aromatic ring might occur at positions other than the one ortho to the amino group, leading to isomeric aminobenzothiazoles.
-
Unreacted Intermediates: Incomplete cyclization of the thiourea intermediate.
-
Side Reactions: Formation of substituted thiourea byproducts.
Solutions:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the desired isomer. Gradual addition of reagents can also improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete conversion of intermediates.
-
Purification: If byproducts are formed, purification by column chromatography or recrystallization is necessary. A common solvent system for column chromatography of benzothiazole derivatives is a mixture of hexane and ethyl acetate. Recrystallization from ethanol is also often effective.[1]
| Parameter | Recommended Condition | Potential Impact on Byproduct Formation |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces oxidation of aniline and intermediates, minimizing tar formation. |
| Temperature | Maintain as per protocol, avoid overheating | Higher temperatures can lead to increased formation of isomers and degradation products. |
| Reagent Purity | High purity, freshly distilled aniline | Impurities can lead to a variety of unknown side products. |
| Addition of Reagents | Slow, controlled addition | Minimizes localized high concentrations that can lead to side reactions like dimerization. |
Step 2: Synthesis of this compound
This step involves the conversion of the 2-amino group of 2-amino-6-fluorobenzothiazole to a hydrazinyl group using hydrazine hydrate.
Question 3: Incomplete conversion of 2-amino-6-fluorobenzothiazole to the hydrazinyl derivative.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Low Reactivity of the Amino Group: The amino group on the benzothiazole ring might be less reactive under the chosen conditions.
Solutions:
-
Optimize Reaction Time: Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for any decomposition.
-
Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate can help drive the reaction to completion.
Question 4: Presence of unknown impurities in the final product.
Possible Causes:
-
Side Reactions with Hydrazine: Hydrazine is a reactive nucleophile and can potentially participate in side reactions, although specific byproducts for this reaction are not well-documented in the literature.
-
Decomposition: The product may be unstable under the reaction or workup conditions.
Solutions:
-
Control of Reaction Conditions: Maintain careful control over temperature and reaction time to minimize the potential for side reactions.
-
Purification: Recrystallization is a common method for purifying 2-hydrazinylbenzothiazole derivatives. Ethanol is a frequently used solvent.
| Parameter | Recommended Condition | Potential Impact on Byproduct Formation |
| Hydrazine Hydrate | Use of a molar excess | Can help drive the reaction to completion, but excessive amounts may complicate workup. |
| Temperature | Reflux, with careful monitoring | Ensures sufficient energy for the reaction, but excessive heat could lead to degradation. |
| Reaction Time | Monitor by TLC for completion | Prevents the formation of byproducts due to prolonged heating after the reaction is complete. |
| Workup | Prompt and efficient workup | Minimizes the potential for product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common route is a two-step synthesis. The first step is the formation of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline, typically through a reaction with a thiocyanate salt in the presence of a halogen. The second step is the conversion of the 2-amino group to a 2-hydrazinyl group using hydrazine hydrate.
Q2: What are the key parameters to control to minimize byproduct formation in the first step (synthesis of 2-amino-6-fluorobenzothiazole)?
A2: Key parameters include maintaining an inert atmosphere to prevent oxidation, using high-purity starting materials, controlling the reaction temperature to avoid side reactions and isomerization, and ensuring a controlled addition of reagents.
Q3: What are the potential byproducts in the synthesis of 2-amino-6-fluorobenzothiazole?
A3: Potential byproducts include oxidized and polymerized materials from the aniline starting material, isomeric aminobenzothiazoles if the thiocyanation is not regioselective, and unreacted thiourea intermediates.
Q4: How can I purify the final product, this compound?
A4: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for the purification of 2-hydrazinylbenzothiazole derivatives. Column chromatography can also be employed if recrystallization is not sufficient to remove all impurities.
Q5: Are there any "green" synthesis methods available for benzothiazole derivatives?
A5: Yes, green chemistry approaches for the synthesis of benzothiazoles are being developed. These methods often involve the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of reusable catalysts to minimize waste.[1] While a specific green method for this compound is not widely reported, the principles can be adapted.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Bromine
-
Glacial acetic acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, dissolve 4-fluoroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at a low temperature for a specified time, followed by stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and neutralizing it with a base (e.g., ammonia) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Hydrazine hydrate
-
Ethanol (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-fluorobenzothiazole in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain it for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Wash the crude product with water and dry.
-
Purify the final product by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, with a focus on troubleshooting, optimization, and scaling up the procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, well-established synthetic routes:
-
From 2-Amino-6-fluorobenzothiazole: This is the most commonly cited method. It involves the reaction of 2-Amino-6-fluorobenzothiazole with hydrazine hydrate, typically in a high-boiling solvent like ethylene glycol and often catalyzed by an acid such as concentrated HCl.[1][2]
-
From 2-Mercapto-6-fluorobenzothiazole: This route involves a nucleophilic substitution of the thiol group at the C-2 position with hydrazine. The reaction is generally carried out by refluxing the 2-mercaptobenzothiazole derivative with hydrazine hydrate in a solvent like ethanol.[2][3]
Q2: How is the key precursor, 2-Amino-6-fluorobenzothiazole, synthesized?
The standard method is the Hugershoff synthesis, which involves the reaction of 4-fluoroaniline with a thiocyanate salt (e.g., potassium thiocyanate) in glacial acetic acid, followed by cyclization induced by the addition of bromine.[1][4] The reaction requires careful temperature control, especially during the bromine addition.
Q3: What are the typical reaction conditions for converting the 2-amino precursor to the final hydrazinyl product?
The reaction typically involves heating 2-Amino-6-fluorobenzothiazole with an excess of hydrazine hydrate. Key parameters include:
-
Solvent: Ethylene glycol is frequently used due to its high boiling point, allowing for elevated reaction temperatures.[1]
-
Catalyst: Concentrated hydrochloric acid is often added to facilitate the reaction.[1]
-
Temperature: The mixture is usually refluxed for several hours, with temperatures reaching 130-140 °C.[2]
-
Duration: Reaction times can range from 3 to 14 hours, and progress should be monitored using Thin-Layer Chromatography (TLC).[1][2]
Q4: How is this compound isolated and purified after the reaction?
The typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Precipitating the crude product by pouring the mixture into ice-cold water.[1][2]
-
Collecting the solid product by vacuum filtration.
-
Washing the precipitate thoroughly with water to remove residual salts and hydrazine.[1][3]
-
Further purification is achieved by recrystallization, commonly from ethanol, to yield the final product.[1]
Q5: What analytical techniques are used to confirm the product's identity and purity?
Standard analytical methods include:
-
Melting Point: To check for purity against a reference value.[4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (~3400-3100 cm⁻¹) and C-F stretches (~1100 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to identify protons on the aromatic ring and the hydrazine moiety, and ¹³C and ¹⁹F NMR for further structural confirmation.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield of 2-Amino-6-fluorobenzothiazole (Precursor) | 1. Incomplete reaction during thiocyanation or cyclization.2. Temperature during bromine addition was too high, leading to side reactions.3. Impure 4-fluoroaniline starting material. | 1. Extend the reaction time and monitor via TLC.2. Maintain a temperature between 0-10 °C during the dropwise addition of bromine in acetic acid.[4]3. Use freshly distilled or high-purity 4-fluoroaniline. |
| Low Yield of this compound | 1. Insufficient reaction temperature or time.2. Degradation of the product or starting material.3. Loss of product during work-up and recrystallization. | 1. Ensure the reaction reaches reflux (130-140 °C in ethylene glycol) and monitor until the starting material is consumed.[2]2. Ensure all reagents are of high purity. Consider running the reaction under an inert atmosphere (e.g., nitrogen).3. Minimize the amount of solvent used for recrystallization and ensure the product fully precipitates upon cooling. |
| Product is Impure (Contaminated with Starting Material) | 1. Incomplete conversion of the 2-amino precursor.2. Inefficient purification. | 1. Increase the reaction time or the molar excess of hydrazine hydrate.2. Perform a second recrystallization using a different solvent system or purify via column chromatography. |
| Reaction Mixture Darkens Significantly / Tar Formation | 1. Decomposition at high temperatures.2. Presence of oxidative impurities. | 1. Ensure the reaction temperature does not significantly exceed the recommended reflux temperature.2. Degas the solvent and run the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[1][4]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromination: Prepare a solution of bromine (0.1 mol) in 30 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at below 10 °C for 2 hours, then allow it to stir at room temperature for an additional 10-12 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate will form.
-
Neutralization: Carefully neutralize the mixture with concentrated ammonia solution to approximately pH 6-7 to precipitate the product fully.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 2-Amino-6-fluorobenzothiazole.
Protocol 2: Synthesis of this compound
This protocol is based on the hydrazinolysis of the 2-amino precursor.[1][2]
-
Preparation: In a round-bottom flask fitted with a reflux condenser, add 2-Amino-6-fluorobenzothiazole (0.03 mol), ethylene glycol (24 mL), and hydrazine hydrate (80-100%, 6 mL).
-
Acidification: While stirring and cooling in an ice bath (5-10 °C), slowly add concentrated hydrochloric acid (6 mL) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 130-140 °C) and maintain this temperature for 3-6 hours. Monitor the reaction's progress by TLC.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the contents into 200 mL of ice-cold water. A solid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it extensively with cold water.
-
Purification: Dry the crude solid and recrystallize it from absolute ethanol to yield pure this compound.
Quantitative Data Summary
Table 1: Reaction Parameters for Key Synthetic Steps
| Step | Key Reagents | Solvent | Temperature | Typical Duration | Typical Yield | Reference(s) |
| Synthesis of 2-Amino-6-fluorobenzothiazole | 4-fluoroaniline, KSCN, Br₂ | Glacial Acetic Acid | 0-10 °C, then RT | 12-14 hours | ~89% | [4] |
| Synthesis of this compound | 2-Amino-6-fluorobenzothiazole, Hydrazine Hydrate, HCl | Ethylene Glycol | Reflux (~130-140 °C) | 3-6 hours | Good to High | [1][2] |
Table 2: Physical and Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Reference(s) |
| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | Yellowish solid | 187-190 | [4][6] |
| This compound | C₇H₆FN₃S | 183.21 | Solid | Not consistently reported | [7] |
Scale-Up Considerations and Troubleshooting
Scaling up the synthesis of this compound requires careful attention to safety and process control due to the hazardous nature of the reagents and the exothermic potential of the reaction.
Q1: What are the primary safety risks when scaling up this synthesis?
The main risks involve hydrazine and the reaction exotherm:
-
Hydrazine Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[8] All operations must be conducted in a well-ventilated fume hood or a contained system, with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction of the benzothiazole precursor with hydrazine can be exothermic.[9] On a large scale, this heat generation can lead to a runaway reaction if not properly controlled.
-
Hydrazine Flammability: Hydrazine vapor has a very wide flammability range (4-100%) and can decompose energetically without the presence of air.[10]
Q2: How can the exothermic reaction be safely managed on a larger scale?
-
Controlled Addition: Use a programmable pump for the slow, subsurface addition of hydrazine hydrate to the heated precursor solution. This prevents localized temperature spikes.
-
Jacketed Reactor: Employ a jacketed reactor with a thermal fluid system for precise temperature control and efficient heat removal.
-
Reaction Buffering: The presence of acid (HCl) can reduce the thermal stability of hydrazine.[9] Consider adding a base like sodium acetate to buffer the reaction, which has been shown to mitigate exothermic events in similar hydrazine condensations.[9]
-
Solvent Choice: While ethylene glycol is effective, a lower-boiling solvent could potentially offer better temperature control through reflux, although this may require longer reaction times or pressurized equipment.
Q3: How should excess hydrazine be handled and removed post-reaction at scale?
Removing excess hydrazine hydrate is critical.
-
Vacuum Distillation: At scale, removal under high vacuum with a well-maintained cold trap is a common method. However, hydrazine should not be distilled to dryness due to its explosive potential.[10][11]
-
Quenching: An alternative is to quench the excess hydrazine by reacting it with a ketone like acetone to form the less hazardous acetone azine, although this adds complexity to the purification process.[8]
Synthesis Workflow Diagram
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
Structural Confirmation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For novel heterocyclic compounds such as 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a compound with potential pharmacological applications, precise structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography as the definitive method for solid-state structural elucidation, supported by complementary spectroscopic techniques. While specific crystallographic data for this compound is not widely available in public databases, this guide leverages data from structurally analogous compounds to provide a robust framework for its structural validation.
Comparative Crystallographic Data of Benzothiazole Derivatives
Single-crystal X-ray crystallography provides unparalleled insight into the atomic arrangement within a crystal lattice, defining bond lengths, angles, and intermolecular interactions. Although data for the title compound is limited, analysis of closely related structures, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine and other benzothiazole derivatives, allows for informed structural extrapolation.[1][2] The benzothiazole core is expected to be planar, with the hydrazine substituent exhibiting a slight deviation from this plane.[2] Key structural parameters from analogous compounds are summarized below for comparative purposes.
| Parameter | 2-(4-chlorophenyl)benzothiazole | 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine | Expected for this compound |
| Molecular Formula | C₁₃H₈ClNS | C₇H₅ClN₂S | C₇H₆FN₃S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol | 183.21 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a | - |
| Key Dihedral Angles | - | Dihedral angle (benzothiazole & hydrazine): 7.16-8.71° | Similar deviation from coplanarity expected |
| Key Torsion Angles | - | N-N-C-N: ~170-173°; N-N-C-S: ~-7 to -10° | Similar torsion angles anticipated |
| Hydrogen Bonding | - | N-H···N interactions forming ring motifs | Presence of N-H···N or N-H···F hydrogen bonds is highly probable |
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography offers definitive solid-state structure, a combination of spectroscopic methods is essential for comprehensive characterization in solution and for corroborating the crystallographic findings.
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Provides information on the chemical environment of protons. | Aromatic protons of the benzothiazole core, signals for the -NH and -NH₂ protons of the hydrazine group. |
| ¹³C NMR | Identifies the carbon framework of the molecule. | Signals corresponding to the carbons of the benzothiazole ring and the carbon attached to the hydrazine group. The carbon bearing the fluorine atom will show a characteristic C-F coupling. |
| IR Spectroscopy | Reveals the presence of specific functional groups. | Characteristic absorption bands for N-H stretching (hydrazine), C=N stretching (thiazole ring), and C-F stretching. |
| Mass Spectrometry (LCMS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (183.21 g/mol ). |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. X-rays are diffracted by the crystal, and the diffraction pattern is collected. The crystal structure is then solved and refined using computational methods.
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction data are collected as a series of frames as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: A background spectrum is collected first. The sample is then placed in the IR beam, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (LCMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The solution is injected into a liquid chromatograph (LC) for separation, followed by introduction into the mass spectrometer (MS). The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a novel compound like this compound.
Caption: Workflow for the structural confirmation of a novel compound.
References
comparing the antimicrobial activity of different 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives
A Comparative Guide to the Antimicrobial Activity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives
For researchers and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. The introduction of a fluorine atom and a hydrazinyl group at the 6- and 2-positions, respectively, offers a promising core for the development of novel antimicrobial agents. This guide provides a comparative overview of the antimicrobial activity of various derivatives synthesized from this core scaffold, summarizing the available experimental data and providing detailed methodological insights for future research.
Data Presentation: Antimicrobial Activity
While comprehensive quantitative data such as Minimum Inhibitory Concentration (MIC) values for a wide range of this compound derivatives are not extensively available in single comparative studies, the work of S. N. Shelke et al. provides a foundational qualitative comparison of a series of Schiff base derivatives. These derivatives were synthesized by condensing this compound with various substituted acetophenones.
The antimicrobial activity of these derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results are summarized below, indicating the relative activity of each derivative.
| Derivative ID | R-Group (Substituent on Acetophenone) | Staphylococcus aureus | Staphylococcus epidermidis | Pseudomonas aeruginosa | Escherichia coli |
| D1 | Phenyl | + | - | ++ | +++ |
| D2 | 4-Chlorophenyl | ++ | ++ | +++ | - |
| D3 | 4-Nitrophenyl | +++ | ++ | ++ | - |
| D4 | 4-Methoxyphenyl | ++ | +++ | - | ++ |
Legend:
-
+++ Potent Activity
-
++ Good Activity
-
+ Moderate Activity
-
- No Activity
Note: The data presented is a qualitative summary based on the reported findings. For precise quantitative comparisons, determination of MIC values through standardized assays is recommended.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, a widely accepted technique.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on nutrient agar plates for 18-24 hours at 37°C.
-
A few colonies are then transferred to sterile saline solution (0.85% NaCl).
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.
-
Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
3. Broth Microdilution Assay:
-
Each well of the 96-well plate, containing 50 µL of the serially diluted compound, is inoculated with 50 µL of the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
To clearly illustrate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: Synthetic pathway for this compound derivatives.
Caption: Experimental workflow for MIC determination by broth microdilution.
Comparative Guide to HPLC Purity Validation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of an optimal analytical method.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a building block for various biologically active molecules.[1][2][3] Ensuring the purity of this starting material is critical for the synthesis of safe and effective drug candidates. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds.[4] This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, evaluating their performance based on key chromatographic parameters.
Hypothetical Performance Comparison
A summary of the comparative performance of the three HPLC methods is presented below. The data is based on the analysis of a this compound sample spiked with potential impurities.
| Parameter | Method A: Rapid Screening | Method B: High Resolution | Method C: USP-Compliant |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | L1 (C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Phosphate Buffer (Isocratic) | Acetonitrile:Buffer (Isocratic) |
| Run Time | 10 minutes | 25 minutes | 35 minutes |
| Resolution (Main Peak/Impurity 1) | 1.8 | 2.5 | 2.2 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 1.0 |
| Theoretical Plates (Main Peak) | 8,000 | 15,000 | 12,000 |
| Limit of Detection (LOD) | 0.05% | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.15% | 0.03% | 0.06% |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method A: Rapid Screening
-
Objective: To provide a fast assessment of purity, suitable for high-throughput screening.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 50 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Method B: High Resolution
-
Objective: To achieve maximum separation of the main peak from all potential impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Methanol and 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD, 210-400 nm, with quantification at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of the mobile phase.
Method C: USP-Compliant Method
-
Objective: A robust and reproducible method suitable for quality control and regulatory submissions, following general United States Pharmacopeia (USP) guidelines.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: L1 (C18), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 55:45 (v/v) Acetonitrile and Water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Prepare a solution with a concentration of 0.1 mg/mL in the mobile phase.
Stability-Indicating Method Development
To ensure that the analytical method can distinguish the active pharmaceutical ingredient from its degradation products, a stability-indicating study should be performed. This involves subjecting the this compound sample to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[6][7]
-
Acid Degradation: 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Following exposure, the stressed samples should be analyzed using the chosen HPLC method to demonstrate that the degradation products are well-separated from the main peak.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship in selecting a suitable method.
Caption: HPLC Method Validation Workflow.
Caption: Decision Tree for HPLC Method Selection.
Conclusion
The selection of an appropriate HPLC method for the purity validation of this compound is dependent on the specific analytical requirements. For rapid, high-throughput analysis, Method A offers a significant time advantage. When detailed impurity profiling and maximum resolution are paramount, Method B is the superior choice. For routine quality control and regulatory purposes, the robust and reproducible USP-compliant approach of Method C is recommended. It is essential to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiazole Hydrazines in Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the performance and synthesis of fluorinated and non-fluorinated benzothiazole hydrazines, supported by experimental data.
Benzothiazole hydrazones, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A key area of investigation within this class is the impact of fluorination on their therapeutic potential. The introduction of fluorine atoms into molecular scaffolds can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[4][5] This guide provides a comparative study of fluorinated and non-fluorinated benzothiazole hydrazines, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways.
Performance Comparison: Anticancer Activity
The cytotoxic effects of benzothiazole hydrazones have been extensively studied against various cancer cell lines. The data consistently demonstrates that the substitution pattern on both the benzothiazole ring and the hydrazone moiety plays a crucial role in determining the anticancer potency.
A notable trend observed is the enhancement of cytotoxic activity upon the incorporation of fluorine atoms. For instance, studies have revealed that fluorinated 2-aryl benzothiazole derivatives exhibit potent anti-tumor activities.[6][7] This is further exemplified by the remarkable activity of a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative against pancreatic adenocarcinoma and non-small cell lung cancer cell lines.[8] The strategic placement of fluorine can lead to a significant increase in efficacy compared to non-fluorinated analogues.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Capan-1 (Pancreatic) | 0.6 | [8] |
| Fluorinated | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | NCI-H460 (Lung) | 0.9 | [8] |
| Fluorinated | 3–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [6][7] |
| Fluorinated | 4–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [6][7] |
| Non-Fluorinated | Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 | [7] |
| Non-Fluorinated | Hydrazine based benzothiazole | COS-7 (Kidney) | 4.31 | [7] |
| Non-Fluorinated | (E)-2-benzothiazole hydrazone derivative (4e) | A549 (Lung) | 0.03 mM | [9] |
| Non-Fluorinated | (E)-2-benzothiazole hydrazone derivative (4d) | C6 (Glioma) | 0.03 mM | [9] |
| Non-Fluorinated | (E)-2-benzothiazole hydrazone derivative (4h) | C6 (Glioma) | 0.03 mM | [9] |
Performance Comparison: Antimicrobial Activity
Benzothiazole derivatives are also recognized for their potent antimicrobial effects against a range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[10][12]
Structure-activity relationship (SAR) studies have indicated that the nature of substituents on the phenyl ring of the hydrazone moiety significantly influences the antimicrobial spectrum. Interestingly, a differential effect is observed for electron-donating and electron-withdrawing groups. While electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) tend to enhance antibacterial activity, electron-withdrawing groups such as fluorine (-F), chlorine (-Cl), nitro (-NO2), and bromine (-Br) are often associated with increased antifungal activity.[13]
| Compound Type | Substituent Effect | Target Organism | Activity (MIC) | Reference |
| Fluorinated | Electron-withdrawing (F, Cl, NO2, Br) | Fungi | Enhanced | [13] |
| Non-Fluorinated | Electron-donating (OH, OCH3) | Bacteria | Enhanced | [13] |
| Fluorinated | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative (37) | Pseudomonas aeruginosa | 4 µg/mL | [8] |
| Non-Fluorinated | Benzothiazole-hydrazone derivative (107b) | Saccharomyces cerevisiae | 1.6 µM | [12] |
| Non-Fluorinated | Benzothiazole-hydrazone derivative (107d) | Saccharomyces cerevisiae | 3.13 µM | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of discovery, it is crucial to visualize the involved signaling pathways and the experimental workflows for synthesis and evaluation.
Proposed Anticancer Mechanism of Action
Benzothiazole hydrazones have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of nucleic acid synthesis and interaction with DNA.[14] They can target key enzymes involved in de novo purine synthesis, such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[14]
Caption: Proposed mechanism of anticancer activity for benzothiazole hydrazones.
General Synthetic Workflow
The synthesis of benzothiazole hydrazones typically involves a multi-step process, starting from a substituted 2-aminobenzothiazole. This is then converted to a 2-hydrazinylbenzothiazole intermediate, which is subsequently condensed with various aldehydes or ketones to yield the final hydrazone derivatives.[8][15]
Caption: General synthetic workflow for benzothiazole hydrazones.
Biological Evaluation Workflow
The biological evaluation of the synthesized compounds follows a standard screening process to determine their efficacy and selectivity. This typically involves in vitro cytotoxicity assays against a panel of cancer cell lines and antimicrobial assays against various bacterial and fungal strains.
Caption: Workflow for the biological evaluation of benzothiazole hydrazones.
Experimental Protocols
General Procedure for the Synthesis of 2-Hydrazinylbenzothiazoles
To a solution of hydrazine hydrate, concentrated hydrochloric acid is added dropwise at a low temperature (0-5 °C), followed by the addition of ethylene glycol.[8] The respective 2-aminobenzothiazole derivative is then added to the mixture. The reaction mixture is refluxed for several hours and then cooled.[8] The resulting precipitate is filtered and can be recrystallized from a suitable solvent like ethanol to yield the 2-hydrazinylbenzothiazole intermediate.[8]
General Procedure for the Synthesis of Benzothiazole Hydrazones
The 2-hydrazinylbenzothiazole intermediate is dissolved in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid is added, followed by the addition of the desired aldehyde or ketone.[10][15] The mixture is then typically refluxed for a few hours. Upon cooling, the solid product precipitates out, which can then be filtered, washed, and recrystallized to obtain the pure benzothiazole hydrazone derivative.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[16][17] Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[16][17]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds. This is often done using the serial plate dilution method.[18] A stock solution of each compound is prepared in a suitable solvent like DMSO. Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well. The plates are then incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
References
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents | MDPI [mdpi.com]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives and Other Heterocyclic Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole against other prominent heterocyclic compounds. This report synthesizes experimental data on their antimicrobial and anticancer properties, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Derivatives of this compound, a member of the benzothiazole class of heterocyclic compounds, have demonstrated significant potential in medicinal chemistry.[1] The incorporation of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its biological interactions.[1] This guide compares the biological efficacy of these derivatives with other well-established heterocyclic scaffolds, namely quinazolinones, pyrazoles, and oxadiazoles, which are known for their diverse pharmacological activities.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various heterocyclic compounds against different cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivative | 2-Amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5- | K563 (Leukemia) | 16.3 | [2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [2] | |
| Quinazolinone Derivative | 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | HeLa (Cervical) | 15.2 | [3] |
| Quinoxalinyl-quinazolinone | MCF-7 (Breast) | ~50 | [3] | |
| Pyrazole Derivative | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 2.82 | [4] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 6.28 | [4] | |
| Triazole Derivative | 1,2,3-triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 | [5] |
| 1,2,3-triazole-containing pyridine derivative | A549 (Lung) | 1.023 | [5] |
Comparative Antimicrobial Activity
The antimicrobial potential of these heterocyclic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivative | Benzo[d]thiazole-hydrazone analogue | S. aureus | - | [6] |
| Benzo[d]thiazole-hydrazone analogue | E. coli | - | [6] | |
| Quinazolinone Derivative | 4(3H)-Quinazolinone derivative | S. aureus | ≤0.5 | [7] |
| Pyrrolidine derivative of quinazolinone | S. aureus | 0.5 | [7] | |
| Oxadiazole Derivative | 1,3,4-oxadiazole derivative | S. aureus | 0.5 | [8] |
| 1,3,4-oxadiazole derivative | S. epidermidis | 1 | [8] | |
| Triazole Derivative | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | S. aureus | 12.5-100 | [9] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | E. coli | 12.5-100 | [9] |
Note: Specific MIC values for the parent this compound were not available in the reviewed literature. The data presented for benzothiazole derivatives are from studies on analogous structures.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Loading: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Mechanisms of Action and Signaling Pathways
The biological activity of these heterocyclic compounds is attributed to their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Many heterocyclic anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most critical pathways often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some anticancer compounds inhibit PI3K or Akt, leading to the induction of apoptosis in cancer cells.[10]
-
MAPK Pathway: The MAPK/ERK pathway regulates cell growth and division. Inhibition of this pathway can lead to cell cycle arrest and prevent tumor progression.[11]
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis and Verification of Synthesized 6-Fluoro-2-hydrazinylbenzo[d]thiazole
This guide provides a detailed comparison of the spectroscopic data for synthesized 6-Fluoro-2-hydrazinylbenzo[d]thiazole against related heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. The document outlines key experimental protocols and presents quantitative data to facilitate the verification of the synthesized compound's structure and purity.
Spectroscopic Profile of this compound
This compound is a heterocyclic compound with the molecular formula C₇H₆FN₃S and a molecular weight of 183.21 g/mol .[1] Its structure consists of a benzothiazole core substituted with a fluorine atom at the 6-position and a hydrazinyl group at the 2-position.[1] Accurate structural confirmation after synthesis is critical and is achieved through a combination of spectroscopic methods. The expected data from these analyses are summarized below.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Proton Environment | Expected Chemical Shift / Frequency | Reference |
| ¹H-NMR (DMSO-d₆) | Aromatic Protons (C-H Ar) | 6.5 - 7.5 ppm (multiplet) | [2] |
| Hydrazinyl Protons (N-H) | 9.0 - 11.0 ppm (broad singlet) | [2][3] | |
| FT-IR (KBr) | N-H Stretching | ~3400 - 3100 cm⁻¹ | [2] |
| Aromatic C-H Stretching | ~3080 cm⁻¹ | [2] | |
| C=N Stretching (Thiazole Ring) | ~1600 - 1750 cm⁻¹ | [2] | |
| Thiazole Ring Vibrations | ~1441 cm⁻¹ | [2] | |
| C-N Stretching | ~1281 cm⁻¹ | [2] | |
| C-F Stretching | ~1100 cm⁻¹ | [2] | |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z 183.21 | [1] |
Comparative Spectroscopic Analysis
The verification of this compound is strengthened by comparing its spectral data with those of structurally related compounds. The presence of the fluorine atom and the hydrazinyl group induces characteristic shifts and signals that can be benchmarked against derivatives lacking these features or possessing alternative substituents. The presence of a fluorine atom at the 6-position is known to enhance the cytotoxic activity of benzothiazole derivatives.[4]
Table 2: Comparative Spectroscopic Data of Benzothiazole Derivatives
| Compound | Key ¹H-NMR Signals (ppm) | Key FT-IR Signals (cm⁻¹) | Key ¹³C-NMR Signals (ppm) | Reference |
| This compound | Ar-H: 6.5-7.5; N-H: 9.0-11.0 | N-H: ~3400-3100; C=N: 1600-1750; C-F: ~1100 | Not explicitly found | [2][3] |
| Schiff bases of 6-fluoro-2-hydrazinobenzothiazole | Ar-H: 7.20-7.89; N=CH: 7.88-8.22; N-H: 9.15-11.65 | N-H: 3267-3298; N=CH: 1635-1645; C-F: 1150-1169 | Not explicitly found | [3] |
| Fluorophenyl-based hydrazinylthiazoles | Ar-H/Aliphatic-H: Expected regions; Thiazole-H: 6.22-7.50; Azomethine-H: 7.85-8.43; N-H: 11.26-12.50 | N-H: 3138-3278; C=N: 1600-1699; C=C Ar: 1436-1571 | Thiazole C2: 168.3-170.6; Thiazole C4: 148.8-160.9; Thiazole C5: 101.8-104.5; Azomethine C: 135.5-148.3 | [5] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Showed superior antifungal potency compared to derivatives lacking the C2-hydrazone linkage. | Spectral data confirmed the thionation of the intermediate amide. | Not explicitly found | [6] |
Experimental Protocols
Detailed methodologies for the spectroscopic verification of synthesized this compound are provided below.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H-NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Data Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the aromatic substitution pattern and the presence of hydrazinyl protons.
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, accumulating at least 16 scans.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C-H, C=N, C-F) as listed in Table 1.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare its mass-to-charge ratio with the calculated molecular weight (183.21) to confirm the compound's identity.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow for spectroscopic verification and the logical process of data interpretation.
References
- 1. Buy this compound | 78364-55-3 [smolecule.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. libra.article2submit.com [libra.article2submit.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin [mdpi.com]
Assessing the In Vitro Cytotoxicity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties. The introduction of a fluorine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole ring has been explored as a strategy to enhance cytotoxic potential. This guide provides a comparative analysis of the in vitro cytotoxicity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives, referencing available experimental data for structurally related compounds and established anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic efficacy of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the following tables summarize the cytotoxic activities of structurally related fluorinated and hydrazinyl-containing benzothiazole analogues, providing a basis for comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Fluorinated Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Benzothiazoles | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.001 | - | - |
| MDA-MB-468 (Breast) | <0.001 | - | - | ||
| 6-Fluoro-benzothiazole derivative | THP-1 (Leukemia) | 0.9 | Mitomycin-C | 1.5 | |
| Hydrazine based 6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | Doxorubicin | 2.05 | |
| COS-7 (Kidney) | 4.31 | Doxorubicin | 3.04 | ||
| Non-Fluorinated Benzothiazoles | 2-Anilinopyridyl benzothiazole hydrazone | MCF-7 (Breast) | 6.34 | HS-173 | 10.25 |
| MDA-MB-231 (Breast) | 8.30 | - | - | ||
| Sulphonamide based benzothiazole | MCF-7 (Breast) | 34.5 | - | - | |
| HeLa (Cervical) | 44.15 | - | - |
Note: The data presented is a compilation from various research articles. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Testing
1. Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives and comparator compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many benzothiazole derivatives are mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The available data suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The presence of a fluorine atom on the benzothiazole ring has been shown to enhance cytotoxic activity in related compounds. Furthermore, the hydrazinyl moiety provides a versatile handle for further chemical modification to optimize potency and selectivity. The primary mechanism of action for many cytotoxic benzothiazole derivatives appears to be the induction of apoptosis via the mitochondrial pathway.
To build a more comprehensive understanding, further studies are warranted to generate a robust dataset of IC50 values for a diverse library of this compound derivatives against a broad panel of cancer cell lines. This will enable a more definitive structure-activity relationship (SAR) analysis and facilitate the selection of lead candidates for further preclinical development.
comparing the efficacy of 6-Fluoro-2-hydrazinylbenzo[d]thiazole analogs as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Analogs of this structure, particularly those incorporating a hydrazinyl or hydrazone linkage, have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comparative analysis of the inhibitory efficacy of recently synthesized 6-fluoro-2-hydrazinylbenzo[d]thiazole analogs and related benzothiazole derivatives against several important enzyme targets. The data presented herein is compiled from multiple studies to facilitate a clear comparison of their performance, supported by detailed experimental protocols and visualizations to aid in understanding the research workflow.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various benzothiazole analogs against different enzyme targets is summarized below. The data, presented in terms of IC₅₀ (the half maximal inhibitory concentration) and Ki (the inhibition constant), highlights the potency and selectivity of these compounds.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Selectivity | Reference |
| Benzothiazole-hydrazone Derivatives | |||||
| 3e | hMAO-B | 0.060 | - | Selective for hMAO-B | [1][2] |
| 3h | hMAO-B | 0.075 | - | Selective for hMAO-B | [1] |
| 3f | hMAO-B | 0.963 | - | Selective for hMAO-B | [1] |
| 3a | hMAO-B | 15.450 | - | Selective for hMAO-B | [1] |
| Selegiline (Standard) | hMAO-B | 0.044 | - | Standard hMAO-B inhibitor | [1] |
| 4f | AChE | 0.0234 | - | Dual Inhibitor | [3] |
| 4f | MAO-B | 0.0403 | - | Dual Inhibitor | [3] |
| Benzothiazole Chalcone Derivatives | |||||
| Compound Series | CA1 | 24.91 - 104.40 | - | - | [4] |
| Compound Series | CA2 | 35.25 - 97.00 | - | - | [4] |
| Amino Acid-Benzothiazole Conjugates | |||||
| Compound 1 | hCA I, II, V, XII | - | 2.9 - 88.1 | Potent against hCA V and hCA II | [5] |
| Thiazole-Thiazolidinone Derivatives | |||||
| Compound 4 | Urease | 4.95 ± 0.79 | - | - | [6] |
| Compound 4 | α-glucosidase | 6.33 ± 0.66 | - | - | [6] |
| Thiourea (Standard) | Urease | - | - | Standard Urease inhibitor | [6] |
| Acarbose (Standard) | α-glucosidase | - | - | Standard α-glucosidase inhibitor | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of benzothiazole analogs.
In Vitro Fluorometric Assay for Monoamine Oxidase (MAO) Inhibition
This protocol is a common method for determining the inhibitory activity of compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: kynuramine
-
Reference inhibitors: Moclobemide (for MAO-A), Selegiline (for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (benzothiazole analogs) dissolved in DMSO
-
NaOH
-
Fluorometric plate reader
Procedure:
-
A solution of the recombinant hMAO-A or hMAO-B enzyme in potassium phosphate buffer is prepared.
-
The test compounds and reference inhibitors are prepared in various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with different concentrations of the test compounds or reference inhibitors for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, kynuramine.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped by the addition of NaOH.
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorometric plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (containing only the enzyme and substrate).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This assay determines the inhibitory effects of compounds on different isoforms of human carbonic anhydrase (hCA).
Materials:
-
Purified hCA isoenzymes (e.g., hCA I, II, V, XII)
-
Substrate: 4-nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
The esterase activity of the CA enzyme is assayed by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate.
-
The enzyme is pre-incubated with various concentrations of the test compounds in Tris-HCl buffer.
-
The reaction is initiated by the addition of the NPA substrate.
-
The absorbance of the 4-nitrophenolate product is measured at 400 nm using a spectrophotometer.
-
The inhibitory activity of the test compounds is determined by comparing the rate of NPA hydrolysis in the presence and absence of the inhibitors.
-
IC₅₀ values are calculated from the dose-response curves.
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows and conceptual frameworks involved in the evaluation of enzyme inhibitors.
Caption: Workflow for Synthesis and In Vitro Evaluation of Enzyme Inhibitors.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives: A Guide for Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and related benzothiazole-hydrazone analogues. The objective is to offer researchers and drug development professionals a consolidated resource detailing the binding affinities and interaction patterns of these compounds against various therapeutic targets. The data presented is compiled from multiple studies, highlighting the potential of this chemical scaffold in designing novel inhibitors for a range of diseases.
Comparative Analysis of Docking Studies
The versatility of the benzothiazole-hydrazone scaffold has been explored against several biological targets, including enzymes implicated in cancer, microbial infections, and inflammatory conditions. This section summarizes the quantitative data from these docking studies.
1.1. Anticancer Targets: Epidermal Growth Factor Receptor (EGFR)
Novel sulfonyl thiazolyl-hydrazone derivatives have been investigated as potential inhibitors of EGFR, a key target in cancer therapy. The in vitro inhibitory activity (IC50) and their cytotoxic effects on various cancer cell lines were evaluated, with molecular docking used to elucidate binding modes.[1][2]
| Compound/Derivative | Target | IC50 (µM) against EGFR | Cytotoxicity IC50 (µM) against MCF-7 | Cytotoxicity IC50 (µM) against HepG2 | Reference |
| Dasatinib (Reference) | EGFR | 0.077 | 11.6 | 14.10 | [1][2] |
| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | EGFR | - | 1.24 | - | [1][2] |
| N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | EGFR | - | - | 3.61 | [1][2] |
| Various Sulfonyl Thiazolyl-hydrazones | EGFR | 0.037 - 0.317 | - | - | [2] |
1.2. Anti-inflammatory and Anti-ulcer Targets: H+/K+ ATPase and COX-2
A series of benzo[d]thiazole-hydrazones were synthesized and evaluated for their ability to inhibit H+/K+ ATPase (a target for anti-ulcer drugs) and for their anti-inflammatory activity, likely through inhibition of enzymes like COX-2.[3] Molecular docking studies were performed to understand the structure-activity relationships.[3]
| Compound/Derivative | Target | Docking Score (D-score) | Key Interacting Residues | Reference |
| Compound 19 | H+/K+ ATPase | Highest | - | [3] |
| Compound 20 | H+/K+ ATPase | Highest | - | [3] |
| Compound 10 | COX-2 | -8.69 | Arg120, Tyr387, Ser530 | [3] |
| Compound 12 | COX-2 | -8.90 | Arg120, Tyr385, Tyr387 (π–π stacking) | [3] |
Structure-activity relationship (SAR) studies revealed that derivatives with electron-donating groups (e.g., -OH, -OCH3) showed better H+/K+ ATPase inhibition, while those with electron-withdrawing groups (e.g., -F, -Cl, -NO2) exhibited stronger anti-inflammatory activity.[3]
1.3. Antimicrobial Targets
Benzothiazole derivatives have been docked against several microbial enzymes, demonstrating their potential as antibacterial and antifungal agents.
1.3.1. Dihydropteroate Synthase (DHPS)
New benzothiazole derivatives with a sulfonamide moiety were synthesized and evaluated as antimicrobial agents targeting the DHPS enzyme.[4]
| Compound/Derivative | Target | Antibacterial Activity | Reference |
| Compound 16c | S. aureus | MIC = 0.025 mM (outperforming ampicillin and sulfadiazine) | [4] |
| Compounds 14b and 16a | Various bacteria | Active against four different bacterial strains | [4] |
1.3.2. Dihydroorotase
Novel benzothiazole derivatives were screened for their antimicrobial activity, and molecular docking studies suggested dihydroorotase as a potential target.[5][6]
| Compound/Derivative | Target | Key Interacting Residues | Noted Interactions | Reference |
| Active Benzothiazoles | E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen bonds and strong hydrophobic interactions | [5][6] |
1.3.3. Dihydrofolate Reductase (DHFR)
Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a crucial target for antimalarial drugs.[7] A molecular docking approach was used to screen for novel hydrazine derivatives as potential inhibitors.[7] While not specific to 6-fluoro derivatives, this study supports the potential of the hydrazinyl scaffold to inhibit DHFR.[7]
1.3.4. DNA Gyrase
Molecular docking studies have been performed on pyridyl and hydrazinyl-bearing thiazole derivatives as potential DNA gyrase inhibitors, a validated target for antibacterial drugs.[8]
| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Interacting Amino Acids | Reference |
| Prothionamide (Reference) | DNA Gyrase | -5.61 | VAL 167, VAL 71, ILE 78, THR 165 | [8] |
| Novel Thiazole Derivatives | DNA Gyrase | Superior to reference | VAL 71, ILE 78 | [8] |
Experimental Protocols
The methodologies described below are a synthesis of the protocols reported in the cited studies for molecular docking.
2.1. Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound derivatives and their analogues were constructed using molecular modeling software. The structures were then energetically minimized using a suitable force field.
-
Protein Preparation: The crystal structures of the target proteins (e.g., EGFR, COX-2, DHFR, DNA Gyrase) were obtained from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands were typically removed from the protein structure. Hydrogen atoms were added, and the protein structure was optimized and minimized to correct any structural imperfections.
2.2. Molecular Docking Simulation
-
Software: Various software packages such as AutoDock, Molecular Operating Environment (MOE), and LigandFit have been used for docking simulations.[9][10][11]
-
Active Site Definition: The binding site was defined based on the co-crystallized ligand in the original PDB file or identified using site-finder algorithms within the docking software. A grid box was generated around the active site to define the docking search space.
-
Docking Algorithm: A conformational search algorithm (e.g., genetic algorithm in AutoDock) was used to explore possible binding poses of the ligand within the active site.
-
Scoring and Analysis: The resulting poses were evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy was typically selected as the most probable binding mode. These poses were then visualized to analyze intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking with the amino acid residues of the active site.[3]
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflow for a molecular docking study and a simplified representation of the EGFR signaling pathway, a common target for the studied compounds.
References
- 1. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docking and database screening reveal new classes of Plasmodium falciparum dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a compound often utilized in medicinal chemistry.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound poses the following risks:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Immediate precautionary measures should be taken when working with this compound:
| Precautionary Statement | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
The presence of the hydrazinyl functional group suggests potential carcinogenicity and high reactivity. The fluorinated benzothiazole structure indicates that the compound is likely persistent and requires specialized disposal methods.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous chemical waste, particularly for compounds containing hydrazine and organofluorine moieties.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be appropriately vented if there is a risk of gas evolution.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Due to the presence of fluorine, the recommended disposal method is high-temperature incineration in a facility permitted to handle halogenated organic compounds. This process is necessary to ensure the complete destruction of the stable carbon-fluorine bond.
-
Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but it is a less preferred option.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 6-Fluoro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS No. 78364-55-3). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with its structural components: the benzothiazole ring and the hydrazinyl functional group. Benzothiazole derivatives are known to be toxic and irritants, while hydrazinyl compounds can pose significant health risks, including systemic toxicity and potential carcinogenicity.[1] Therefore, this compound must be handled with extreme caution.
Hazard Assessment and Key Data
Based on data from structurally related compounds, this compound should be presumed to be toxic if swallowed, in contact with skin, or inhaled, and a serious eye irritant. The hydrazinyl moiety suggests potential for more severe health effects, and the fluorine atom can influence the molecule's reactivity and biological activity.[2][3]
Quantitative Data Summary
| Property | Value | Source/Notes |
| CAS Number | 78364-55-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₆FN₃S | Chemical Supplier Catalogs |
| Molecular Weight | 183.21 g/mol | Chemical Supplier Catalogs |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage Conditions | -20°C, protected from light, under inert gas | [4] |
| Boiling Point | 351.1±44.0°C at 760 mmHg | MySkinRecipes Product Page |
| Hazard Codes (Inferred) | H301, H311, H332, H319, H402 | Based on similar benzothiazole SDS. Corresponds to: Toxic if swallowed, Toxic in contact with skin, Harmful if inhaled, Causes serious eye irritation, Harmful to aquatic life. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Wear one pair of gloves under the gown cuff and the second pair over the cuff. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body | Disposable, low-permeability gown with a solid front and long sleeves | Ensure cuffs are tight-fitting (elastic or knit). Gowns should be changed every 2-3 hours or immediately if contaminated. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles are required to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Respiratory | NIOSH-approved respirator | For weighing and handling of the solid, a fit-tested N95 respirator is the minimum. For procedures that may generate aerosols or vapors, an elastomeric half-mask with appropriate cartridges is recommended. |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. All handling of this compound should be performed in a designated area, such as a chemical fume hood or a glove box.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, vortex mixer, waste containers) and place them within the fume hood.
-
Have a spill kit readily accessible.
-
-
Donning PPE:
-
Put on inner gloves, gown, and shoe covers.
-
Don the appropriate respirator and ensure a proper fit.
-
Put on safety goggles and a face shield.
-
Put on outer gloves, ensuring they overlap the gown cuffs.
-
-
Weighing and Aliquoting:
-
Perform all weighing of the solid compound within the fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the compound gently to avoid generating dust.
-
-
Dissolution and Use:
-
Add solvent to the solid in a closed container within the fume hood.
-
Ensure the container is securely capped before mixing or vortexing.
-
Keep all containers with the compound clearly labeled and sealed when not in immediate use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the gown and shoe covers, turning them inward to contain any contamination.
-
Remove the respirator.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Procedures
-
Solid Waste: All unused solid this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Consumables: All disposable items that have come into contact with the compound (gloves, gowns, shoe covers, bench paper, pipette tips) must be disposed of as hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).
-
Storage and Collection: Store waste containers in a designated, secure satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
